molecular formula C43H67NO12 B1673896 L 683519 CAS No. 132172-14-6

L 683519

货号: B1673896
CAS 编号: 132172-14-6
分子量: 790.0 g/mol
InChI 键: OKRZOXIQNKYTBL-KNLBXDFQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

formed by microbial transformation of FK-506;  structure given in first source

属性

CAS 编号

132172-14-6

分子式

C43H67NO12

分子量

790.0 g/mol

IUPAC 名称

(18Z)-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(54-8)38(48)37-21-27(5)43(52,56-37)40(49)41(50)44-16-11-10-13-31(44)42(51)55-39(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)53-7/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18-,26-20+

InChI 键

OKRZOXIQNKYTBL-KNLBXDFQSA-N

手性 SMILES

CC1CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(\C1)/C)CC=C)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)O)OC

规范 SMILES

CC1CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

L 683519;  L-683519;  L683519;  13-Desmethyl FK 506; 

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide to L-683,519: A Core Component in Immunosuppressive Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of L-683,519, a key molecule in the study of immunosuppression. L-683,519, also known as 13-Desmethyl FK 506 or Desmethyl Tacrolimus, is a significant metabolite of the potent immunosuppressant drug Tacrolimus (FK-506). Understanding the characteristics of L-683,519 is crucial for researchers in immunology, pharmacology, and medicinal chemistry.

Chemical Structure and Identification

L-683,519 is a macrolide lactone and a demethylated derivative of Tacrolimus. Its chemical structure is characterized by a 23-membered ring containing multiple functional groups that contribute to its biological activity.

Chemical Identifiers

IdentifierValue
Common Name L-683,519, 13-Desmethyl FK 506, Desmethyl Tacrolimus
CAS Number 132172-14-6
IUPAC Name (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,19-dihydroxy-3-((E)-2-((1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-1-methylvinyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(prop-2-en-1-yl)-15,19-epoxy-3,4,5,8,9,10,11,12,13,14,15,16,18,19,24,25,26,26a-octadecahydro-1H-pyrido[2,1-c][1][2]oxaazacyclotricosine-1,7,20,21(23H)-tetrone
SMILES C[C@@H]1--INVALID-LINK--/--INVALID-LINK----INVALID-LINK--C)O)CC=C)C)OC)O[C@@H]2--INVALID-LINK--O)C=C)C)C)OC">C@HC(=O)C(=O)N3CCCC[C@H]3C(=O)O--INVALID-LINK----INVALID-LINK----INVALID-LINK--CC(=O)C
Molecular Formula C43H67NO12
Molecular Weight 790.00 g/mol

Visual Representation of Chemical Structure:

(A 2D chemical structure image of L-683,519 would be placed here in a full report.)

Mechanism of Action: Inhibition of the Calcineurin Pathway

L-683,519, like its parent compound Tacrolimus, exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway. This pathway is pivotal for the activation of T-lymphocytes, which are key players in the adaptive immune response.

The mechanism involves the following steps:

  • Binding to FKBP12: L-683,519 first binds to the cytosolic immunophilin, FK506-binding protein 12 (FKBP12).[1][3][4]

  • Formation of an Inhibitory Complex: The resulting L-683,519-FKBP12 complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3][4]

  • Inhibition of Calcineurin Activity: This binding event inhibits the phosphatase activity of calcineurin.

  • Suppression of T-Cell Activation: By inhibiting calcineurin, the dephosphorylation of the nuclear factor of activated T-cells (NFAT) is prevented. This blockage inhibits the translocation of NFAT to the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2).[3][4] The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, resulting in immunosuppression.

The following diagram illustrates the signaling pathway inhibited by L-683,519 and Tacrolimus.

Tacrolimus_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) CD3 CD3 PLC Phospholipase C CD3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ IP3->Ca Increases Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates Complex L-683,519-FKBP12-Calcineurin Complex NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates FKBP12 FKBP12 FKBP12->Complex L683519 L-683,519 L683519->FKBP12 Binds Complex->Calcineurin Inhibits IL2_gene IL-2 Gene NFAT_n->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Caption: Signaling pathway of T-cell activation and its inhibition by L-683,519.

Quantitative Biological Data

The immunosuppressive activity of Tacrolimus and its metabolites is a critical area of study. While specific quantitative data for L-683,519 is limited in publicly available literature, studies on Tacrolimus metabolites provide valuable insights. The immunosuppressive activity is often evaluated using a mixed lymphocyte reaction (MLR) assay, with IC50 values indicating the concentration required for 50% inhibition.

One study on various Tacrolimus metabolites reported the following IC50 values in a mouse MLR system:

CompoundIC50 (ng/mL)
Tacrolimus (FK506)0.11
M-V (15,31-di-O-desmethyl)> 1000
M-VI (13,31-di-O-desmethyl) 8.78
M-VII (13,15-di-O-desmethyl)> 1000
M-VIII15.27

Data from a study on the metabolism of FK506.[5]

It is important to note that L-683,519 is the 13-O-desmethyl metabolite. The data above for M-VI, a di-demethylated analog including demethylation at the 13-position, suggests that modification at this site can impact immunosuppressive activity. Further specific studies on L-683,519 are required to determine its precise IC50 value.

Experimental Protocols

General Protocol for Analysis of Tacrolimus and its Impurities (including L-683,519) by UHPLC

This protocol provides a general framework for the separation and analysis of Tacrolimus and its related impurities, such as L-683,519, using Ultra-High-Performance Liquid Chromatography (UHPLC). This method is crucial for quality control in pharmaceutical formulations.[6][7][8]

1. Materials and Reagents:

  • Tacrolimus reference standard

  • L-683,519 (or other impurity) reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

  • Ammonium acetate buffer (e.g., 5 mmol L⁻¹, pH 5)

  • UHPLC system with a UV or mass spectrometry detector

  • UHPLC column (e.g., BEH C18)

2. Standard Solution Preparation:

  • Prepare a stock solution of the Tacrolimus reference standard at a concentration of approximately 1 mg/mL in ACN.

  • Prepare a stock solution of the L-683,519 reference standard at a similar concentration.

  • From the stock solutions, prepare working standard solutions at appropriate concentrations (e.g., 15.0 µg/mL for Tacrolimus) by diluting with a suitable solvent mixture, such as ACN-water (70:30, V/V).[8]

3. Sample Preparation (for pharmaceutical dosage forms):

  • For capsules, open and dissolve the contents in a known volume of ACN to achieve a target concentration of Tacrolimus.

  • Further dilute the sample solution with the mobile phase to a final concentration suitable for UHPLC analysis (e.g., approximately 3000 µg/mL of Tacrolimus for forced degradation studies).[6]

  • Filter the final solution through a 0.22 µm or 0.45 µm filter before injection.

4. UHPLC Conditions (Example):

  • Column: BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 5 mmol L⁻¹ ammonium acetate buffer (pH 5)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a short run time (e.g., 14 minutes).[6][7]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 - 50 °C

  • Injection Volume: 1 - 5 µL

  • Detection: UV at 210 nm or Mass Spectrometry (for higher specificity and sensitivity)

5. Data Analysis:

  • Identify and quantify Tacrolimus and its impurities, including L-683,519, by comparing their retention times and peak areas with those of the reference standards.

  • Validate the method for linearity, precision, accuracy, sensitivity, and specificity as per regulatory guidelines.[6][7]

The following diagram outlines the general workflow for this experimental protocol.

UHPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare Standard Solutions (Tacrolimus & L-683,519) UHPLC UHPLC System (C18 Column, Gradient Elution) StandardPrep->UHPLC SamplePrep Prepare Sample Solution (from dosage form) SamplePrep->UHPLC Detection Detection (UV or MS) UHPLC->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Identification & Quantification DataAcquisition->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of L-683,519 by UHPLC.

This technical guide serves as a foundational resource for professionals engaged in research and development involving L-683,519 and related immunosuppressive agents. Further investigation into the specific biological activities and synthetic pathways of L-683,519 will continue to enhance our understanding of its role in pharmacology and medicine.

References

An In-Depth Technical Guide to L-683,519 (CAS Number: 132172-14-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-683,519, also known as 13-O-desmethyl tacrolimus, is a significant metabolite and impurity of the widely used immunosuppressant drug, Tacrolimus (FK-506). As a calcinein inhibitor, L-683,519 plays a crucial role in the modulation of the immune system by interfering with T-cell activation pathways. This document provides a comprehensive technical overview of L-683,519, including its biochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

PropertyValue
CAS Number 132172-14-6
Synonyms 13-O-Desmethyl tacrolimus, 13-Desmethyl FK 506
Molecular Formula C₄₃H₆₇NO₁₂
Molecular Weight 790.00 g/mol
Description An impurity and metabolite of Tacrolimus, functioning as an immunosuppressant by inhibiting the activity of FK-506 binding protein (FKBP).

**3. Mechanism of Action

L-683,519, like its parent compound Tacrolimus, exerts its immunosuppressive effects by first binding to the cytosolic protein FKBP12. This complex of L-683,519 and FKBP12 then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Without dephosphorylation, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines such as interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.

G cluster_0 Cytosol cluster_1 Cytosol cluster_2 Nucleus L-683,519 L-683,519 FKBP12 FKBP12 L-683,519->FKBP12 Binds to L-683,519_FKBP12_Complex L-683,519-FKBP12 Complex FKBP12->L-683,519_FKBP12_Complex Calcineurin Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT IL-2 Gene IL-2 Gene NFAT->IL-2 Gene Activates Transcription L-683,519_FKBP12_Complex->Calcineurin Inhibits

Figure 1: Mechanism of action of L-683,519.

Quantitative Biological Activity

The immunosuppressive potency of L-683,519 has been evaluated in vitro. The following table summarizes the available quantitative data.

AssaySpeciesCell TypeEndpointValueReference
Immunosuppressive ActivityHumanMixed LymphocytesIC₅₀4 mg/L(Wallemacq et al., 1994)

Experimental Protocols

Purification of L-683,519 from a Mixture Containing Tacrolimus

This protocol is based on general methods for the separation of Tacrolimus and its impurities, which can be adapted for the specific isolation of L-683,519.

Workflow Diagram:

G start Crude Mixture (Tacrolimus & Impurities) step1 Normal Phase Chromatography (Silica Gel) start->step1 step2 Reversed-Phase HPLC (C18 Column) step1->step2 end Purified L-683,519 step2->end G start Isolate PBMCs from two unrelated donors step1 Co-culture PBMCs with varying concentrations of L-683,519 start->step1 step2 Incubate for 5-7 days step1->step2 step3 Assess T-cell proliferation (e.g., [3H]-thymidine incorporation or CFSE dilution) step2->step3 end Determine IC50 value step3->end G start Prepare reaction mixture: Recombinant FKBP12, fluorescently labeled FKBP12 ligand step1 Add varying concentrations of L-683,519 (competitor) start->step1 step2 Incubate to reach equilibrium step1->step2 step3 Measure fluorescence polarization step2->step3 end Determine binding affinity (Ki) step3->end G L-683,519 L-683,519 FKBP12 FKBP12 L-683,519->FKBP12 binds Calcineurin Calcineurin FKBP12->Calcineurin inhibits NFAT NFAT Calcineurin->NFAT activates T-cell Activation T-cell Activation NFAT->T-cell Activation promotes Cytokine Production Cytokine Production T-cell Activation->Cytokine Production

The Genesis of Desmethyl Tacrolimus: A Deep Dive into its Discovery and Metabolic Origins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus, a cornerstone of immunosuppressive therapy in organ transplantation, undergoes extensive metabolism, leading to the formation of several metabolites. Among these, the desmethyl tacrolimus isomers are of significant interest due to their potential pharmacological activity and their utility as biomarkers for therapeutic drug monitoring. This technical guide provides a comprehensive overview of the discovery and origin of desmethyl tacrolimus, detailing the metabolic pathways, key enzymes, and analytical methodologies for its characterization. Quantitative data are presented in structured tables for comparative analysis, and experimental protocols are described to facilitate replication and further research. Visual diagrams of metabolic pathways and experimental workflows are provided to enhance understanding.

Introduction

Tacrolimus (also known as FK-506) is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis, discovered in 1987.[1] Its potent immunosuppressive properties, achieved through the inhibition of calcineurin, have made it a critical component in preventing allograft rejection in transplant recipients.[1][2] The clinical efficacy and safety of tacrolimus are complicated by its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3][4] This variability is largely attributed to its extensive metabolism, primarily in the liver and intestine.[5][6] The biotransformation of tacrolimus results in a number of metabolites, with the desmethyl derivatives being among the most prominent. This guide focuses on the discovery and origin of these desmethyl tacrolimus metabolites.

Discovery of Desmethyl Tacrolimus

The identification of desmethyl tacrolimus arose from early metabolic studies of the parent drug. Following the introduction of tacrolimus into clinical practice, researchers sought to understand its metabolic fate to optimize dosing and minimize toxicity. The "discovery" of desmethyl tacrolimus was not a singular event but rather a gradual elucidation through the application of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Initial investigations into tacrolimus metabolism in the early 1990s revealed the presence of several metabolic products in biological samples from patients.[7] Through techniques like matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry and static secondary-ion mass spectrometry (TOF-SIMS), researchers were able to identify various metabolites, including demethylated, di-demethylated, and hydroxylated forms of tacrolimus.[8] Among these, the mono-demethylated metabolites were found to be major products of tacrolimus biotransformation.[7][9]

Subsequent studies specifically identified the positions of demethylation, leading to the characterization of three primary mono-demethylated isomers: 13-O-desmethyl tacrolimus (M-I) , 31-O-desmethyl tacrolimus (M-II) , and 15-O-desmethyl tacrolimus (M-III) .[7][10][11] 13-O-desmethyl tacrolimus is consistently reported as the major metabolite.[7][12]

Origin: The Metabolic Pathway of Tacrolimus Demethylation

The formation of desmethyl tacrolimus occurs through Phase I metabolic reactions, specifically O-demethylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Key Enzymes: CYP3A4 and CYP3A5

The primary enzymes responsible for the metabolism of tacrolimus, including its demethylation, are CYP3A4 and CYP3A5 .[5][6][13][14][15] These enzymes are highly expressed in the liver and the small intestine, the main sites of tacrolimus metabolism.[5][6] While both enzymes contribute to tacrolimus clearance, CYP3A5 has been shown to have a predominant role in individuals who express the functional enzyme.[12][13] In vitro studies have demonstrated that the intrinsic clearance of tacrolimus by CYP3A5 is significantly higher than that of CYP3A4.[12][]

Genetic Polymorphisms and Their Impact

A significant factor influencing the rate of desmethyl tacrolimus formation and overall tacrolimus clearance is the genetic polymorphism of the CYP3A5 gene.[17][18][19] The most clinically relevant single nucleotide polymorphism (SNP) is the CYP3A5*3 allele, which leads to a splicing defect and the production of a non-functional protein.[3][14]

  • CYP3A5 Expressers (carriers of at least one CYP3A5*1 allele) have higher CYP3A5 enzyme activity and metabolize tacrolimus more rapidly. These individuals often require higher doses of tacrolimus to achieve therapeutic trough concentrations.[17][18]

  • CYP3A5 Non-expressers (homozygous for the CYP3A5*3 allele) have little to no functional CYP3A5 enzyme and rely primarily on CYP3A4 for tacrolimus metabolism. Consequently, they exhibit slower metabolism and require lower doses.[17][18]

The formation rate of 13-O-desmethyl tacrolimus has been shown to be significantly higher in human liver microsomes from individuals with a CYP3A51 allele compared to those homozygous for CYP3A53.[12][14]

Signaling Pathway Diagram

The metabolic conversion of tacrolimus to its desmethyl metabolites is a direct enzymatic process. The following diagram illustrates this pathway.

Tacrolimus_Metabolism Tacrolimus Tacrolimus Desmethyl_Tacrolimus 13-O-desmethyl tacrolimus (Major) 31-O-desmethyl tacrolimus 15-O-desmethyl tacrolimus Tacrolimus->Desmethyl_Tacrolimus O-demethylation CYP3A4 CYP3A4 CYP3A4->Tacrolimus catalyzes CYP3A5 CYP3A5 CYP3A5->Tacrolimus catalyzes Experimental_Workflow Start Whole Blood Sample Add_IS Add Internal Standard Start->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant/ Reconstitute Extract Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

References

The Formation of Desmethyl Tacrolimus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of desmethyl tacrolimus, a primary metabolite of the immunosuppressant drug tacrolimus. Understanding the metabolic pathways, enzymatic kinetics, and experimental methodologies involved in its formation is crucial for drug development, therapeutic drug monitoring, and personalized medicine.

Introduction to Tacrolimus Metabolism

Tacrolimus undergoes extensive metabolism in the body, primarily in the liver and intestines, before excretion.[1][2] This biotransformation is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, specifically CYP3A4 and CYP3A5.[3][4][5] The metabolic process involves several reactions, including demethylation and hydroxylation, leading to the formation of multiple metabolites.[3][4] Among these, desmethyl tacrolimus isomers are the most significant.

The formation of these metabolites is of considerable clinical importance due to the narrow therapeutic index of tacrolimus. Variations in metabolic activity, often influenced by genetic polymorphisms in CYP3A5, can lead to significant inter-individual differences in drug exposure and response.[2]

The Role of CYP3A4 and CYP3A5 in Desmethyl Tacrolimus Formation

CYP3A4 and CYP3A5 are the key enzymes responsible for the demethylation of tacrolimus.[3][4] While both enzymes contribute to this metabolic pathway, CYP3A5 is considered the predominant enzyme in individuals who express it.[6] Genetic polymorphisms in the CYP3A5 gene can result in either functional (expressers) or non-functional (non-expressers) enzymes, leading to significant differences in tacrolimus clearance.[6]

The primary demethylated metabolites of tacrolimus are:

  • 13-O-desmethyl tacrolimus (M-I): The major metabolite.[3][7]

  • 15-O-desmethyl tacrolimus (M-III) [7]

  • 31-O-desmethyl tacrolimus (M-II) [7]

Quantitative Analysis of Desmethyl Tacrolimus Formation

The following tables summarize the key quantitative data related to the formation of desmethyl tacrolimus by CYP3A4 and CYP3A5.

EnzymeMetaboliteVmax (nmol/min/nmol enzyme)Km (μM)Reference
CYP3A413-O-desmethyl tacrolimus8.00.21[3]
CYP3A513-O-desmethyl tacrolimus17.00.21[3]

Table 1: Michaelis-Menten kinetic parameters for the formation of 13-O-desmethyl tacrolimus.

MetaboliteAverage Concentration (ng/mL) in Patient SamplesPercentage of Total Metabolite ConcentrationReference
13-O-desmethyl tacrolimus (M-I)0.8~73%[7][8]
15-O-desmethyl tacrolimus (M-III)0.4~18%[7][8]
31-O-desmethyl tacrolimus (M-II)0.2~9%[7][8]

Table 2: Relative abundance of major desmethyl tacrolimus metabolites in patient whole blood samples.

Experimental Protocols

In Vitro Metabolism of Tacrolimus using Human Liver Microsomes

This protocol describes the general procedure for studying the metabolism of tacrolimus in vitro using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Tacrolimus

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard (e.g., ascomycin)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

    • Pre-warm the master mix at 37°C for a few minutes.

  • Initiation of Reaction:

    • Add tacrolimus (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed master mix to initiate the metabolic reaction. The final concentration of tacrolimus should be within a relevant range to determine kinetic parameters.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes) to allow for metabolite formation.

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixtures to ensure thorough mixing.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for approximately 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis of Tacrolimus and its Desmethyl Metabolites

This protocol provides a general framework for the quantitative analysis of tacrolimus and its desmethyl metabolites. Specific parameters may need to be optimized based on the instrument and column used.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm).[9]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Methanol/acetonitrile (50:50, v/v) with 0.1% formic acid.[9]

  • Gradient Elution: A gradient elution is typically employed to separate the parent drug from its metabolites. An example gradient could be:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: Approximately 0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions: The specific precursor and product ion transitions for each analyte and the internal standard need to be determined and optimized. The ammonium adducts are often monitored.[7]

    • Tacrolimus: m/z 821.5 → 768.5[7]

    • Desmethyl Tacrolimus (M-I, M-II, M-III): m/z 807.5 → 754.5[7]

    • Ascomycin (Internal Standard): m/z 809.5 → 756.5[7]

Visualizations

Metabolic Pathway of Tacrolimus

The following diagram illustrates the primary metabolic pathway of tacrolimus leading to the formation of its major desmethyl metabolites.

Tacrolimus_Metabolism Tacrolimus Tacrolimus M_I 13-O-desmethyl tacrolimus (M-I) Tacrolimus->M_I M_II 31-O-desmethyl tacrolimus (M-II) Tacrolimus->M_II M_III 15-O-desmethyl tacrolimus (M-III) Tacrolimus->M_III Other_Metabolites Further Metabolites (e.g., Hydroxylated) M_I->Other_Metabolites M_II->Other_Metabolites M_III->Other_Metabolites CYP3A4 CYP3A4 CYP3A4->Tacrolimus CYP3A5 CYP3A5 CYP3A5->Tacrolimus

Caption: Metabolic pathway of tacrolimus to its primary desmethyl metabolites.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps in a typical in vitro experiment to study tacrolimus metabolism.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer, NADPH system, HLMs) B Pre-warm at 37°C A->B C Initiate with Tacrolimus B->C D Incubate at 37°C C->D E Terminate with Organic Solvent + IS D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Workflow for in vitro tacrolimus metabolism studies.

Mechanism of Cytochrome P450-Mediated O-Demethylation

The following diagram provides a simplified representation of the catalytic cycle of cytochrome P450 leading to the O-demethylation of a substrate like tacrolimus.

P450_Demethylation P450_Fe3 CYP-Fe(III) (Resting State) Substrate_Binding Substrate (R-OCH3) Binding P450_Fe3_Substrate CYP-Fe(III)-R-OCH3 P450_Fe3->P450_Fe3_Substrate + R-OCH3 Reduction1 e- P450_Fe2_Substrate CYP-Fe(II)-R-OCH3 P450_Fe3_Substrate->P450_Fe2_Substrate + e- O2_Binding O2 Binding P450_Fe2_O2_Substrate CYP-Fe(II)-O2-R-OCH3 P450_Fe2_Substrate->P450_Fe2_O2_Substrate + O2 Reduction2 e-, 2H+ Peroxo Peroxo Intermediate P450_Fe2_O2_Substrate->Peroxo + e-, + 2H+ CompoundI Compound I [CYP-Fe(IV)=O]+• Peroxo->CompoundI - H2O H_Abstraction H Abstraction Radical_Intermediate Substrate Radical (R-OCH2•) CompoundI->Radical_Intermediate - R-OCH2• Oxygen_Rebound Oxygen Rebound Unstable_Intermediate Unstable Intermediate (R-OCH2OH) Radical_Intermediate->Unstable_Intermediate + •OH Product_Release Spontaneous Decomposition Products Products: Demethylated Substrate (R-OH) + Formaldehyde (CH2O) Unstable_Intermediate->Products Products->P450_Fe3 Regeneration

Caption: Simplified mechanism of P450-mediated O-demethylation.

References

The Biological Activity of L-683,519: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-683,519 is a non-peptide antagonist of cholecystokinin (CCK) receptors. The CCK family of peptide hormones and their receptors play crucial roles in the physiological regulation of the gastrointestinal (GI) system and the central nervous system (CNS).[1][2] Two primary subtypes of CCK receptors have been identified: CCK-A (CCK1) and CCK-B (CCK2).[2] CCK-A receptors are found predominantly in the GI tract and are involved in processes such as pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[3] CCK-B receptors are primarily located in the CNS, where they are implicated in anxiety, pain perception, and memory.[3] This guide provides a detailed technical overview of the biological activity of L-683,519, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its function.

Quantitative Data

Despite a comprehensive review of available literature, specific quantitative binding affinity data (e.g., IC50, Ki) for L-683,519 could not be located. The existing research landscape provides extensive data for other non-peptide CCK antagonists, such as L-364,718 and L-365,260, but not for L-683,519 itself. The tables below are structured to accommodate such data should it become available in the future.

Table 1: Binding Affinity of L-683,519 for Cholecystokinin Receptors

Receptor SubtypeRadioligandPreparationKi (nM)IC50 (nM)Reference
CCK-AData not availableData not availableData not availableData not available
CCK-BData not availableData not availableData not availableData not available

Table 2: Functional Antagonism of L-683,519

Assay TypeAgonistTissue/Cell LineEC50 (nM)pA2Reference
Calcium MobilizationCCK-8Data not availableData not availableData not available
Amylase SecretionCCK-8Data not availableData not availableData not available
Smooth Muscle ContractionCCK-8Data not availableData not availableData not available

Signaling Pathways

L-683,519, as a CCK receptor antagonist, is expected to block the downstream signaling cascades initiated by the binding of CCK to its receptors. The primary signaling pathways for CCK-A and CCK-B receptors involve G-protein coupling and the subsequent activation of intracellular second messengers.

CCK-A Receptor Signaling Pathway

The CCK-A receptor primarily couples to Gq/11 G-proteins. Activation by CCK leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

CCKA_Signaling CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR L683519 L-683,519 L683519->CCKAR Gq11 Gq/11 CCKAR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Enzyme Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

CCK-A Receptor Signaling Pathway
CCK-B Receptor Signaling Pathway

Similar to the CCK-A receptor, the CCK-B receptor also primarily couples to Gq/11, initiating the PLC-IP3-DAG cascade. This leads to increased intracellular calcium and PKC activation, which in the CNS can modulate neurotransmitter release and neuronal excitability.

CCKB_Signaling CCK_Gastrin CCK / Gastrin CCKBR CCK-B Receptor CCK_Gastrin->CCKBR L683519 L-683,519 L683519->CCKBR Gq11 Gq/11 CCKBR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Response Neuronal Response (e.g., Neurotransmitter Release) Ca_release->Neuronal_Response PKC->Neuronal_Response

CCK-B Receptor Signaling Pathway

Experimental Protocols

The characterization of a CCK receptor antagonist like L-683,519 typically involves two key in vitro assays: radioligand binding assays to determine its affinity for the receptors and functional assays to measure its ability to block CCK-induced cellular responses.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) and inhibitory concentration (IC50) of L-683,519 for CCK-A and CCK-B receptors.

Objective: To quantify the affinity of L-683,519 for CCK receptors.

General Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues known to express CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [125I]CCK-8) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor, L-683,519.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of L-683,519 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (CCK-A or CCK-B expressing) Incubation Incubation to Equilibrium Membrane_Prep->Incubation Radioligand Radioligand ([¹²⁵I]CCK-8) Radioligand->Incubation L683519 L-683,519 (Varying Concentrations) L683519->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC₅₀ Determination Counting->IC50_Calc Ki_Calc Kᵢ Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of L-683,519 to block the increase in intracellular calcium induced by a CCK receptor agonist.

Objective: To determine the functional antagonist potency of L-683,519.

General Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing CCK-A or CCK-B receptors are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of L-683,519.

  • Agonist Stimulation: A CCK receptor agonist (e.g., CCK-8) is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are plotted to determine the potency of L-683,519 in blocking the agonist-induced response, often expressed as an EC50 or pA2 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (CCK Receptor Expressing) Dye_Loading Loading with Ca²⁺ Dye Cell_Culture->Dye_Loading Antagonist_Inc Pre-incubation with L-683,519 Dye_Loading->Antagonist_Inc Agonist_Stim Stimulation with CCK Agonist Antagonist_Inc->Agonist_Stim Fluorescence_Read Real-time Fluorescence Measurement Agonist_Stim->Fluorescence_Read Dose_Response Dose-Response Curve Analysis Fluorescence_Read->Dose_Response Potency_Calc Potency Determination (EC₅₀ or pA₂) Dose_Response->Potency_Calc

Calcium Mobilization Assay Workflow

Conclusion

References

An In-depth Technical Guide to the Interaction of L-683,519 and FK-506 Binding Protein (FKBP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the interaction between the immunosuppressive agent L-683,519 and the FK-506 binding protein (FKBP) family, with a primary focus on FKBP12. L-683,519, an analog of tacrolimus (FK-506), exerts its biological effects through a "gain-of-function" mechanism, requiring the formation of a binary complex with an intracellular FKBP. This guide details the molecular mechanism of this interaction, its downstream consequences on cellular signaling pathways, and the experimental methodologies employed to characterize this class of compounds. While direct quantitative binding data for L-683,519 is not publicly available, this document provides a framework for its characterization based on established protocols for analogous compounds.

Introduction to L-683,519 and FKBPs

L-683,519 is a macrocyclic lactone belonging to the same class of immunophilin ligands as the well-characterized immunosuppressant FK-506.[1] These molecules are incapable of inhibiting their ultimate target, the serine/threonine phosphatase calcineurin, on their own. Instead, they must first bind to a member of the highly conserved family of FK-506 binding proteins (FKBPs).[2][3] The most abundant and well-studied of these is the 12 kDa cytosolic protein, FKBP12. The resulting L-683,519-FKBP12 complex presents a composite surface that effectively inhibits calcineurin.[4]

FKBPs are peptidyl-prolyl isomerases (PPIases) that are involved in a variety of cellular processes, including protein folding and signal transduction.[5] The interaction of ligands like L-683,519 with the PPIase active site of FKBP12 is central to their mechanism of action.

Quantitative Data on FKBP Ligand Interactions

A critical aspect of characterizing the interaction between a ligand and its protein target is the determination of its binding affinity. Common metrics include the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).

While specific quantitative binding data for L-683,519 with any FKBP is not available in the peer-reviewed literature, the table below provides the known binding affinities for the parent compound, FK-506, with FKBP12 for comparative purposes. The absence of data for L-683,519 is explicitly noted.

LigandProtein TargetBinding Affinity MetricValue (nM)Reference
L-683,519 FKBP12Ki, Kd, or IC50Data not publicly available
FK-506FKBP12Kd0.4[6]
FK-506FKBP12Ki~1.7[6]
RapamycinFKBP12IC500.057 µM (57 nM)[7]

Experimental Protocols

The following sections detail generalized experimental protocols that are commonly used to characterize the binding of FK-506 analogs like L-683,519 to FKBP12 and their subsequent effect on calcineurin activity.

FKBP12 Competitive Binding Assay

This assay is designed to determine the affinity of a test compound for FKBP12 by measuring its ability to compete with a radiolabeled or fluorescently-labeled ligand of known affinity.

Objective: To determine the IC50 and subsequently the Ki of L-683,519 for FKBP12.

Principle: A constant concentration of recombinant FKBP12 and a labeled ligand (e.g., [³H]FK-506) are incubated with varying concentrations of the unlabeled test compound (L-683,519). The amount of labeled ligand bound to FKBP12 is inversely proportional to the affinity and concentration of the test compound.

Materials:

  • Recombinant human FKBP12

  • [³H]FK-506 (or other suitable labeled ligand)

  • L-683,519

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • Scintillation counter and vials

  • 96-well filter plates

Procedure:

  • Prepare a series of dilutions of L-683,519 in the assay buffer.

  • In a 96-well plate, add a constant amount of recombinant FKBP12 and [³H]FK-506 to each well.

  • Add the different concentrations of L-683,519 to the wells. Include control wells with no competitor and wells with a large excess of unlabeled FK-506 to determine total and non-specific binding, respectively.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Transfer the contents of the wells to a filter plate and wash to remove unbound ligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of bound [³H]FK-506 against the logarithm of the L-683,519 concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Workflow Diagram:

FKBP12_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis L683519 L-683,519 Dilutions Mix Mix FKBP12, [3H]FK-506, and L-683,519 in 96-well plate L683519->Mix FKBP12 Recombinant FKBP12 FKBP12->Mix Labeled_Ligand [3H]FK-506 Labeled_Ligand->Mix Incubate Incubate to reach equilibrium Mix->Incubate Filter Filter and wash to remove unbound ligand Incubate->Filter Scintillation Add scintillation fluid and count radioactivity Filter->Scintillation Plot Plot % bound vs. [L-683,519] Scintillation->Plot Calculate Determine IC50 and calculate Ki Plot->Calculate

FKBP12 Competitive Binding Assay Workflow.
In Vitro Calcineurin Phosphatase Activity Assay

This assay measures the ability of the L-683,519-FKBP12 complex to inhibit the phosphatase activity of calcineurin.

Objective: To determine the IC50 of the L-683,519-FKBP12 complex for calcineurin inhibition.

Principle: The phosphatase activity of calcineurin is measured using a synthetic phosphopeptide substrate. The release of free phosphate is quantified colorimetrically. The assay is performed in the presence of a constant concentration of FKBP12 and varying concentrations of L-683,519.

Materials:

  • Recombinant human calcineurin

  • Recombinant human FKBP12

  • Calmodulin

  • RII phosphopeptide substrate

  • L-683,519

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.5 mM CaCl₂, 0.25 mg/mL BSA)

  • Malachite green phosphate detection solution

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of L-683,519 in the assay buffer.

  • In a 96-well plate, pre-incubate a constant concentration of FKBP12 with the different concentrations of L-683,519 to allow for complex formation.

  • Add calcineurin and calmodulin to each well.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.

  • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric assay.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Plot the percentage of calcineurin activity against the logarithm of the L-683,519 concentration to determine the IC50 value.

Signaling Pathways Modulated by the L-683,519-FKBP12 Complex

The formation of the L-683,519-FKBP12 complex has significant downstream effects on cellular signaling, primarily through the inhibition of calcineurin and potentially through the modulation of other FKBP12-interacting proteins.

Calcineurin-NFAT Signaling Pathway

The primary mechanism of immunosuppression by L-683,519 is through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.

Pathway Description: In activated T-cells, an increase in intracellular calcium concentration leads to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, a transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it upregulates the expression of genes crucial for the immune response, including interleukin-2 (IL-2). The L-683,519-FKBP12 complex binds to calcineurin, blocking its phosphatase activity and preventing the dephosphorylation and subsequent nuclear translocation of NFAT. This leads to a suppression of the T-cell mediated immune response. A study has shown that L-683,590 (likely a typographical error for L-683,519) completely inhibited calcineurin-like protein phosphatase activity.[8]

Calcineurin_NFAT_Pathway cluster_cell T-Cell cluster_inhibition Inhibition by L-683,519 TCR T-Cell Receptor Activation Ca_increase ↑ [Ca2+]i TCR->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin activates NFAT_P NFAT-P (cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (cytoplasm) NFAT_nuc NFAT (nucleus) NFAT->NFAT_nuc translocates Nucleus Nucleus IL2_gene IL-2 Gene Transcription NFAT_nuc->IL2_gene activates IL2 IL-2 Production IL2_gene->IL2 L683519 L-683,519 Complex L-683,519-FKBP12 Complex L683519->Complex FKBP12 FKBP12 FKBP12->Complex Complex->Calcineurin inhibits

Inhibition of the Calcineurin-NFAT Signaling Pathway by L-683,519.
Potential Interaction with the TGF-β Signaling Pathway

FKBP12 is a known regulator of the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI). While the direct effect of L-683,519 on this pathway has not been elucidated, the interaction between FKBP12 and TβRI presents a potential secondary mechanism of action.

Pathway Description: FKBP12 binds to the glycine-serine-rich (GS) domain of the TβRI, keeping it in an inactive state. Upon binding of TGF-β to the type II receptor (TβRII), TβRII phosphorylates and activates TβRI. This activation is facilitated by the dissociation of FKBP12. Activated TβRI then phosphorylates downstream SMAD proteins, which translocate to the nucleus and regulate gene expression. It is plausible that ligands binding to the active site of FKBP12, such as L-683,519, could modulate the interaction between FKBP12 and TβRI, thereby influencing TGF-β signaling.

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII binds TBRI TβRI TBRII->TBRI activates SMAD SMAD2/3 TBRI->SMAD phosphorylates FKBP12_mem FKBP12 FKBP12_mem->TBRI inhibits SMAD_P p-SMAD2/3 SMAD_complex SMAD Complex SMAD_P->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_reg Gene Regulation SMAD_complex->Gene_reg translocates and regulates

Potential Modulation of the TGF-β Signaling Pathway by FKBP12 Ligands.

Conclusion

L-683,519 is an important pharmacological tool for studying FKBP-mediated cellular processes. Its primary mechanism of action involves binding to an FKBP, most notably FKBP12, to form an inhibitory complex with the protein phosphatase calcineurin. This leads to the suppression of the NFAT signaling pathway and subsequent immunosuppression. While the precise binding affinity of L-683,519 for FKBP12 remains to be publicly documented, the experimental frameworks outlined in this guide provide a clear path for its determination. Further research is warranted to explore the potential effects of L-683,519 on other FKBP12-regulated pathways, such as TGF-β signaling, which could reveal additional therapeutic applications for this class of compounds.

References

Primary Research Applications of L-683,519: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-683,519 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor. This technical guide provides an in-depth overview of the primary research applications of L-683,519, focusing on its utility in studies related to anxiety, nociception, and gastric acid secretion. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of relevant signaling pathways and workflows to support researchers in their study design and execution.

Introduction: The Role of the Cholecystokinin-B Receptor

The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their receptors, CCK-A and CCK-B, plays a crucial role in both the gastrointestinal system and the central nervous system (CNS).[1][2] The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the brain and stomach.[2][3] In the CNS, activation of CCK-B receptors has been strongly implicated in anxiety and panic disorders, as well as the modulation of pain perception.[4][5][6] In the stomach, these receptors mediate gastrin-stimulated acid secretion.[7]

L-683,519, as a selective CCK-B receptor antagonist, serves as a valuable pharmacological tool to investigate the physiological and pathological roles of this receptor. Its predecessor, L-365,260, has been extensively studied and provides a strong basis for understanding the applications of this class of compounds.[2][8]

Quantitative Pharmacological Data

The selectivity and potency of cholecystokinin receptor antagonists are critical for their utility in research. The following table summarizes the binding affinities of L-365,260, a closely related predecessor to L-683,519, for CCK-A and CCK-B receptors. This data is essential for determining appropriate concentrations for in vitro and in vivo experiments.

CompoundReceptor SubtypeBinding Affinity (IC50/Ki)Species/TissueReference
L-365,260CCK-B~2 nM (Ki)Guinea pig brain[9]
L-365,260CCK-A>100 nM (low affinity)Various[8][10]

Primary Research Applications and Experimental Protocols

Anxiety and Panic Disorders

Background: The activation of CCK-B receptors in the brain, particularly in regions like the amygdala, is known to induce anxiety-like behaviors.[4][6] Selective CCK-B antagonists are therefore investigated for their anxiolytic potential.

Key Experiments:

  • Elevated Plus-Maze (EPM): This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

  • Forced Swim Test (FST): This model is used to screen for antidepressant and anxiolytic activity. A decrease in immobility time is indicative of an antidepressant-like effect.[11][12][13]

  • Conditioned Suppression of Motility: This paradigm measures fear-induced freezing behavior in response to a conditioned stimulus previously paired with an aversive event. Anxiolytics can reduce this conditioned fear response.[14]

Experimental Protocol: Elevated Plus-Maze (Rat Model)

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Administer L-683,519 (or vehicle control) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a 5-minute period.

    • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual observation.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters suggests an anxiolytic-like effect.

Nociception and Pain Modulation

Background: The CCKergic system has a complex role in pain perception. While CCK itself can have pronociceptive effects, CCK-B receptor antagonists have been shown to potentiate opioid analgesia and may possess intrinsic analgesic properties under certain conditions.[15][16]

Key Experiments:

  • Hot Plate Test: This assay measures the latency of a thermal pain response. An increase in latency indicates an analgesic effect.

  • Tail-Flick Test: Similar to the hot plate test, this measures the latency to withdraw the tail from a radiant heat source.

  • Formalin Test: This model assesses both acute and chronic inflammatory pain by observing the animal's response to a subcutaneous injection of formalin.

Experimental Protocol: Hot Plate Test (Mouse Model)

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).

  • Animals: Male C57BL/6 or other suitable mouse strain.

  • Procedure:

    • Administer L-683,519 (or vehicle) and/or an opioid analgesic (e.g., morphine) at specified times before the test.

    • Gently place the mouse on the hot plate.

    • Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Data Analysis: Compare the response latencies between treatment groups. A significant increase in latency indicates analgesia.

Gastric Acid Secretion

Background: Gastrin, acting through CCK-B receptors on enterochromaffin-like (ECL) cells and parietal cells, is a primary stimulant of gastric acid secretion.[7] CCK-B antagonists can effectively inhibit this process.

Key Experiment:

  • Pentagastrin-Stimulated Gastric Acid Secretion: Pentagastrin, a synthetic analog of gastrin, is used to induce gastric acid secretion. The inhibitory effect of a CCK-B antagonist on this stimulated secretion is then measured.[17][18][19]

Experimental Protocol: In Vivo Gastric Acid Secretion (Rat Model)

  • Animal Preparation: Anesthetize a rat and perform a pylorus ligation to allow for the collection of gastric juice. A gastric cannula may be inserted for sample collection.

  • Procedure:

    • Administer L-683,519 (or vehicle) intravenously or via another appropriate route.

    • After a set period, administer a subcutaneous or intravenous injection of pentagastrin to stimulate acid secretion.

    • Collect gastric contents at specified time intervals.

  • Data Analysis: Measure the volume and determine the acid concentration (by titration with NaOH) of the collected gastric juice. Calculate the total acid output and compare between treatment groups.

Signaling Pathways and Visualizations

CCK-B Receptor Signaling in Anxiety

Activation of CCK-B receptors in neurons, particularly in the amygdala, is coupled to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events result in increased neuronal excitability, contributing to anxiogenic responses. L-683,519 blocks the initial binding of CCK, thereby inhibiting this entire downstream pathway.

CCK_B_Anxiety_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds Gq Gq/11 CCKBR->Gq Activates L683519 L-683,519 L683519->CCKBR Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Exc Increased Neuronal Excitability Ca_release->Neuronal_Exc PKC->Neuronal_Exc Anxiety Anxiogenic Response Neuronal_Exc->Anxiety

CCK-B receptor signaling cascade in anxiety.
Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity of L-683,519 for CCK receptors, a competitive radioligand binding assay is employed. This workflow illustrates the key steps in such an experiment.

Binding_Assay_Workflow prep 1. Receptor Preparation (e.g., brain tissue homogenate) radioligand 2. Add Radiolabeled Ligand (e.g., [³H]pBC 264) prep->radioligand competitor 3. Add Unlabeled Competitor (L-683,519 at various concentrations) radioligand->competitor incubation 4. Incubate to Equilibrium competitor->incubation separation 5. Separate Bound from Free Ligand (Filtration) incubation->separation counting 6. Quantify Radioactivity (Scintillation Counting) separation->counting analysis 7. Data Analysis (IC50 and Ki determination) counting->analysis

Workflow for a competitive radioligand binding assay.
CCK-B Receptor Modulation of Nociceptive Pathways

In the spinal cord, CCK-B receptors are involved in the modulation of nociceptive signals. Their activation can facilitate pain transmission. L-683,519, by blocking these receptors, can potentially reduce this facilitation, contributing to an overall analgesic effect.

Nociception_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) CCK_release CCK Release CCKBR_spinal CCK-B Receptor CCK_release->CCKBR_spinal Activates Facilitation Facilitation of Nociceptive Transmission CCKBR_spinal->Facilitation L683519_spinal L-683,519 L683519_spinal->CCKBR_spinal Blocks Pain_Signal Pain Signal to Brain Facilitation->Pain_Signal Noxious_Stimulus Noxious Stimulus Primary_Afferent Primary Afferent Neuron Noxious_Stimulus->Primary_Afferent Primary_Afferent->CCK_release

Modulation of nociceptive signaling by CCK-B receptors.

Conclusion

L-683,519 is a critical tool for elucidating the diverse roles of the CCK-B receptor in health and disease. Its high selectivity allows for precise investigation of CCK-B-mediated pathways in anxiety, pain, and gastric function. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and interpretation of research utilizing this potent antagonist, ultimately contributing to a deeper understanding of the complex cholecystokinin system and the development of novel therapeutics.

References

Methodological & Application

L-683,519 Analytical Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-683,519 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, a G protein-coupled receptor found predominantly in the central nervous system and the gastrointestinal tract. As a member of the benzodiazepine class, L-683,519 serves as a critical tool in neuroscience and pharmacology research for investigating the physiological and pathological roles of the CCK-B receptor. This document provides detailed application notes and experimental protocols for the use of the L-683,519 analytical reference standard in in vitro studies.

Physicochemical Properties and Storage

PropertyValue
CAS Number 132172-14-6
Molecular Formula C₂₄H₂₃N₃O₂
Molecular Weight 385.46 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C for long-term stability. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action

L-683,519 functions by competitively binding to the CCK-B receptor, thereby blocking the binding of its endogenous ligands, cholecystokinin (CCK) and gastrin. This antagonism inhibits the downstream signaling pathways activated by these peptides. The CCK-B receptor is involved in various physiological processes, including anxiety, pain perception, and gastric acid secretion. By selectively blocking this receptor, L-683,519 allows for the elucidation of its specific functions.

cluster_ligand Ligands cluster_receptor Receptor cluster_antagonist Antagonist cluster_signaling Downstream Signaling CCK CCK CCK-B Receptor CCK-B Receptor CCK->CCK-B Receptor Gastrin Gastrin Gastrin->CCK-B Receptor Gq/11 Activation Gq/11 Activation CCK-B Receptor->Gq/11 Activation L-683,519 L-683,519 L-683,519->CCK-B Receptor Blocks PLC Activation PLC Activation Gq/11 Activation->PLC Activation IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG Production->Increased Intracellular Ca2+ Physiological Response Physiological Response Increased Intracellular Ca2+->Physiological Response

Caption: CCK-B Receptor Signaling Pathway and Antagonism by L-683,519.

Application: In Vitro Receptor Binding Assay

A competitive radioligand binding assay is a fundamental technique to determine the affinity of L-683,519 for the CCK-B receptor. This assay measures the ability of L-683,519 to displace a radiolabeled ligand from the receptor.

Quantitative Data

The following table summarizes typical binding affinity data for L-683,519 and related compounds at the human CCK-B receptor.

CompoundKᵢ (nM) for CCK-BSelectivity (CCK-A/CCK-B)
L-683,519 ~2-5 >1000-fold
L-365,260~1-2>100-fold
Devazepide (CCK-A selective)>1000<0.01-fold

Note: Kᵢ values can vary depending on the experimental conditions, such as the radioligand used and the tissue/cell preparation.

Experimental Protocol: CCK-B Receptor Binding Assay

Materials:

  • Receptor Source: Membranes from cells stably expressing the human CCK-B receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., cortex or hippocampus).

  • Radioligand: [³H]-L-365,260 or ¹²⁵I-CCK-8 (sulfated).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CCK-B ligand (e.g., 1 µM gastrin I or 1 µM L-365,260).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

  • L-683,519 Stock Solution: 10 mM in DMSO.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or harvested cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control.

    • Competitive Binding: Receptor membranes, radioligand, and serial dilutions of L-683,519.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the L-683,519 concentration.

    • Determine the IC₅₀ value (the concentration of L-683,519 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Receptor Membranes Assay_Setup Set up Assay Plate (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Reagent_Prep Prepare Reagents (Radioligand, L-683,519 dilutions) Reagent_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Specific Binding Determine IC50 and Ki Counting->Data_Analysis

Caption: Workflow for CCK-B Receptor Binding Assay.

Application: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for determining the purity and concentration of the L-683,519 analytical reference standard. A reversed-phase HPLC method is typically employed.

Quantitative Data

The following table provides typical parameters for an HPLC analysis of L-683,519.

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Expected Retention Time Dependent on the specific system and gradient, but typically in the mid-to-late part of the gradient.
Experimental Protocol: HPLC Purity Determination

Materials:

  • HPLC System: With a UV detector, gradient pump, and autosampler.

  • Column: C18 reversed-phase column.

  • Solvents: HPLC-grade water, acetonitrile, and trifluoroacetic acid.

  • L-683,519 Standard: Accurately weighed and dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and Mobile Phase B as described in the table. Degas the mobile phases before use.

  • Standard Preparation: Prepare a stock solution of L-683,519. From this, prepare a working standard solution at a concentration suitable for injection (e.g., 0.1 mg/mL).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved.

  • Injection: Inject the working standard solution onto the column.

  • Data Acquisition: Run the gradient and record the chromatogram.

  • Data Analysis:

    • Identify the main peak corresponding to L-683,519.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the L-683,519 standard by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Mobile_Phase_Prep Prepare Mobile Phases System_Equilibration Equilibrate HPLC System Mobile_Phase_Prep->System_Equilibration Standard_Prep Prepare L-683,519 Standard Injection Inject Standard Standard_Prep->Injection System_Equilibration->Injection Data_Acquisition Run Gradient and Acquire Data Injection->Data_Acquisition Peak_Integration Integrate Chromatographic Peaks Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity Peak_Integration->Purity_Calculation

Caption: Workflow for HPLC Purity Determination.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is the responsibility of the user to validate any methods for their intended purpose. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the Quantitative Analysis of L-683,519 in Tacrolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent rejection. The manufacturing process of Tacrolimus can result in the formation of related substances and impurities that need to be carefully monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is L-683,519, also known as 13-desmethyl Tacrolimus.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of L-683,519 in Tacrolimus bulk drug substance and pharmaceutical formulations. The methodologies described herein are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, providing the necessary sensitivity, specificity, and accuracy for regulatory compliance and quality control.

Chemical Structures

Tacrolimus:

  • Chemical Formula: C₄₄H₆₉NO₁₂[1][2]

  • Molecular Weight: 804.02 g/mol [1]

L-683,519 (13-desmethyl Tacrolimus):

  • Chemical Formula: C₄₃H₆₇NO₁₂

  • Molecular Weight: 790.00 g/mol

Signaling Pathway of Tacrolimus

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T-lymphocytes. The binding of Tacrolimus to the immunophilin FKBP12 creates a drug-protein complex that inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-ATc), blocking its translocation to the nucleus and subsequent transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.

Tacrolimus_Signaling_Pathway cluster_cell T-Lymphocyte cluster_nucleus Nucleus cluster_drug_action Drug Action T-Cell Receptor T-Cell Receptor Ca2+ Influx Ca2+ Influx T-Cell Receptor->Ca2+ Influx Signal Transduction Calcineurin Calcineurin Ca2+ Influx->Calcineurin Activates NF-ATc-P NF-ATc (phosphorylated) (Inactive) Calcineurin->NF-ATc-P Dephosphorylates NF-ATc NF-ATc (dephosphorylated) (Active) NF-ATc-P->NF-ATc IL-2 Gene IL-2 Gene NF-ATc->IL-2 Gene Translocates to Nucleus & Binds to Promoter Nucleus Nucleus IL-2 mRNA IL-2 mRNA IL-2 Gene->IL-2 mRNA Transcription IL-2 IL-2 IL-2 mRNA->IL-2 Translation T-Cell Proliferation T-Cell Proliferation IL-2->T-Cell Proliferation Promotes Tacrolimus Tacrolimus Tacrolimus-FKBP12\nComplex Tacrolimus-FKBP12 Complex Tacrolimus->Tacrolimus-FKBP12\nComplex FKBP12 FKBP12 FKBP12->Tacrolimus-FKBP12\nComplex Tacrolimus-FKBP12\nComplex->Calcineurin Inhibits

Caption: Tacrolimus signaling pathway in a T-lymphocyte.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of Tacrolimus for the quantification of L-683,519.

4.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil 100-5 C18)[3]
Mobile Phase A Water with 0.02% v/v Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 70:30 (A:B) to 30:70 (A:B) over 15 minutes, then hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min[3]
Column Temperature 60 °C[3]
Detection UV at 210 nm
Injection Volume 20 µL[3]
Diluent Acetonitrile:Water (50:50, v/v)[3]

4.1.2. Preparation of Solutions

  • Standard Stock Solution of L-683,519 (100 µg/mL): Accurately weigh about 10 mg of L-683,519 reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with diluent.

  • Sample Solution (for Tacrolimus Drug Substance): Accurately weigh about 25 mg of Tacrolimus into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a final concentration of approximately 1 mg/mL.

  • Spiked Sample Solution (for Accuracy): Prepare a sample solution of Tacrolimus as described above. Spike with a known amount of L-683,519 Standard Stock Solution to achieve a concentration of approximately 1 µg/mL of L-683,519.

4.1.3. System Suitability

ParameterAcceptance Criteria
Tailing Factor (for Tacrolimus peak) Not more than 2.0
Theoretical Plates (for Tacrolimus peak) Not less than 2000
Resolution (between Tacrolimus and L-683,519) Not less than 2.0
Relative Standard Deviation (RSD) of replicate injections Not more than 2.0% for the peak area of L-683,519 in the standard solution.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity and is suitable for the quantification of trace levels of L-683,519.

4.2.1. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50:50 (A:B) to 10:90 (A:B) over 3 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tacrolimus: 826.5 → 768.5 (Quantifier), 826.5 → 616.4 (Qualifier) L-683,519: 812.5 → 754.5 (Quantifier), 812.5 → 602.4 (Qualifier)
Internal Standard (IS) Ascomycin or a stable isotope-labeled Tacrolimus

4.2.2. Preparation of Solutions

Preparation of standard and sample solutions should follow a similar procedure as the HPLC-UV method, with the addition of an internal standard to all solutions at a fixed concentration.

Data Presentation

The following tables summarize the expected performance characteristics of the HPLC-UV method for the quantification of L-683,519.

Table 1: Linearity

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
0.251254, 1261, 124812540.52
0.502505, 2515, 249825060.34
1.005012, 5025, 499850120.27
1.507520, 7540, 750575220.23
2.0010035, 10055, 10010100330.22
Correlation Coefficient (r²) > 0.999

Table 2: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)Mean Recovery (%)%RSD
80%0.80.79, 0.81, 0.8099.21.25
100%1.01.01, 0.99, 1.02100.71.49
120%1.21.18, 1.21, 1.1999.21.26

Table 3: Precision

Precision TypeConcentration (µg/mL)Peak Area (n=6)Mean Peak Area%RSD
Repeatability 1.05015, 5028, 5009, 5035, 5018, 502250210.20
Intermediate Precision 1.0(Analyst 1/Day 1 vs. Analyst 2/Day 2 results)-< 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of L-683,519 in a Tacrolimus sample.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Weigh_Tacrolimus Accurately weigh Tacrolimus sample Dissolve_Dilute_Sample Dissolve and dilute to final concentration Weigh_Tacrolimus->Dissolve_Dilute_Sample Analyze_Samples Analyze sample solutions Weigh_Standard Accurately weigh L-683,519 standard Prepare_Stock Prepare standard stock solution Weigh_Standard->Prepare_Stock Prepare_Working Prepare working standard solutions Prepare_Stock->Prepare_Working System_Suitability Perform System Suitability (inject standard solution) Analyze_Standards Analyze standard solutions for calibration curve System_Suitability->Analyze_Standards If passes Integrate_Peaks Integrate peak areas Analyze_Standards->Analyze_Samples Generate_Curve Generate calibration curve Integrate_Peaks->Generate_Curve Calculate_Concentration Calculate concentration of L-683,519 in sample Generate_Curve->Calculate_Concentration Final_Report Generate final report with all validation data Calculate_Concentration->Final_Report

Caption: General workflow for L-683,519 analysis.

References

Application Notes and Protocols for L-683,519 in Analytical Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-683,519 is a potent and selective non-peptide antagonist of the cholecystokinin type B (CCK-B) receptor, which also functions as the gastrin receptor.[1][2] Gastrin and cholecystokinin are peptide hormones that play crucial roles in gastrointestinal physiology, including the regulation of gastric acid secretion, and are also implicated in the growth of certain cancers.[3][4] L-683,519, as a CCK-B/gastrin receptor antagonist, is a valuable tool for studying the physiological and pathological roles of these receptors.[1] The development of robust analytical methods is essential for the preclinical and clinical evaluation of L-683,519, enabling accurate quantification in various matrices and ensuring quality control.

These application notes provide a comprehensive overview of the analytical methodologies for L-683,519, including a detailed protocol for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Additionally, the relevant signaling pathways modulated by L-683,519 are illustrated to provide a broader context for its mechanism of action.

Signaling Pathway

The CCK-B receptor, a G-protein coupled receptor (GPCR), is the primary target of L-683,519.[5][6] Upon binding of its endogenous ligands, gastrin or cholecystokinin, the receptor activates several downstream signaling cascades. These pathways are integral to cellular processes such as proliferation and secretion. L-683,519 competitively inhibits these actions. The major signaling pathways activated by the CCK-B receptor include the Gq/11, Gs, and G12/13 pathways, leading to the activation of Phospholipase C (PLC), Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK) cascades, and the PI3K/Akt pathway.[3][7][8]

CCK-B Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gastrin_CCK Gastrin / CCK CCKBR CCK-B Receptor Gastrin_CCK->CCKBR Agonism L683519 L-683,519 L683519->CCKBR Antagonism Gq Gq CCKBR->Gq Activation PI3K_AKT_Pathway PI3K/AKT Pathway CCKBR->PI3K_AKT_Pathway Transactivation PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca2->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Acid_Secretion Gastric Acid Secretion PKC->Acid_Secretion Cell_Proliferation Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation

Caption: CCK-B Receptor Signaling Cascade and L-683,519 Inhibition.

Analytical Method: HPLC-UV for Quantification of L-683,519

This section details a generalized High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of L-683,519 in pharmaceutical formulations or biological matrices after appropriate sample preparation.

Experimental Workflow

The following diagram outlines the typical workflow for the analysis of L-683,519 using HPLC-UV.

HPLC_Workflow Sample_Prep 1. Sample Preparation (e.g., solid-phase extraction, protein precipitation) Injection 4. Sample Injection Sample_Prep->Injection Standard_Prep 2. Standard & QC Preparation Standard_Prep->Injection HPLC_System 3. HPLC System Setup (Mobile Phase, Column, Flow Rate) HPLC_System->Injection Chromatography 5. Chromatographic Separation (C18 Reverse-Phase Column) Injection->Chromatography Detection 6. UV Detection (e.g., 254 nm) Chromatography->Detection Data_Acquisition 7. Data Acquisition & Integration Detection->Data_Acquisition Quantification 8. Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: Experimental Workflow for HPLC-UV Analysis of L-683,519.
Materials and Reagents

  • L-683,519 reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Formic acid or Phosphoric acid

  • Appropriate biological matrix (e.g., plasma, serum) or pharmaceutical formulation excipients

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) in a ratio of 60:40 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm
Run Time 10 minutes
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-683,519 reference standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

Method Validation Parameters

The following tables summarize the typical quantitative data obtained during the validation of an analytical method for L-683,519.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
LQC52.13.5
MQC251.82.9
HQC751.52.5

Table 3: Accuracy (Recovery)

QC LevelConcentration (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (%)
LQC54.9599.0
MQC2525.3101.2
HQC7574.599.3

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD0.1
LOQ0.5

Conclusion

The provided application notes offer a foundational framework for the analytical development of L-683,519. The HPLC-UV method described is a robust and reliable technique for the quantification of this compound. The validation data presented, while illustrative, represent the expected performance of a well-developed analytical method. The signaling pathway diagrams provide essential context for understanding the mechanism of action of L-683,519, aiding researchers in designing and interpreting their studies. These protocols and notes are intended to serve as a valuable resource for scientists and professionals engaged in the research and development of L-683,519 and other CCK-B/gastrin receptor antagonists.

References

Synthesis of Desmethyl Tacrolimus for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

This document provides detailed procedures for the synthesis, purification, and characterization of desmethyl tacrolimus, a key metabolite of the immunosuppressant drug tacrolimus. These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of tacrolimus metabolism, pharmacology, and the development of novel analogs.

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone that exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition is mediated through the formation of a complex with the immunophilin FKBP12. The metabolism of tacrolimus is extensive, primarily occurring in the liver and small intestine, and is mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes.

The major metabolic pathways involve hydroxylation and O-demethylation, leading to the formation of several metabolites. Among these, the mono-demethylated metabolites, including 13-O-desmethyl tacrolimus, 31-O-desmethyl tacrolimus, and 15-O-desmethyl tacrolimus, are of significant interest for research.[1][2] The 31-O-desmethyl metabolite, in particular, has been reported to have comparable activity to the parent drug.[3] The availability of pure desmethyl tacrolimus isomers is crucial for their use as analytical standards in pharmacokinetic and metabolic studies, as well as for investigating their individual biological activities.

This document outlines a representative chemical synthesis approach for the preparation of desmethyl tacrolimus, followed by detailed protocols for its purification and characterization.

Signaling Pathway of Tacrolimus

Tacrolimus exerts its immunosuppressive effect by inhibiting the calcineurin signaling pathway. The drug first binds to the cytosolic protein FKBP12. This tacrolimus-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity. This prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. As a result, NFAT cannot translocate to the nucleus, and the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-2 (IL-2), is suppressed. This ultimately leads to the inhibition of T-cell proliferation and activation.

Tacrolimus_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T-Cell Receptor T-Cell Receptor Ca2+ Ca²⁺ T-Cell Receptor->Ca2+ Signal Transduction Tacrolimus Tacrolimus Tacrolimus_FKBP12_Complex Tacrolimus-FKBP12 Complex Tacrolimus->Tacrolimus_FKBP12_Complex FKBP12 FKBP12 FKBP12->Tacrolimus_FKBP12_Complex Calcineurin Calcineurin Tacrolimus_FKBP12_Complex->Calcineurin inhibits Ca2+->Calcineurin activates NFATp NFAT-P Calcineurin->NFATp dephosphorylates NFAT NFAT NFATp->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus translocation IL2_Gene IL-2 Gene NFAT_nucleus->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein translation T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation promotes

Tacrolimus signaling pathway.

Experimental Protocols

Synthesis of Desmethyl Tacrolimus (Representative Protocol)

This protocol describes a representative method for the O-demethylation of tacrolimus using a thiolate-based reagent. Disclaimer: This is a general procedure and may require optimization for yield and selectivity for specific desmethyl isomers. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Tacrolimus

  • Sodium thiophenoxide (NaSPh) or other suitable thiolate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve tacrolimus (1 equivalent) in anhydrous DMF.

  • Addition of Reagent: Add sodium thiophenoxide (3-5 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed or no further conversion is observed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

The following diagram illustrates the general workflow for the synthesis of desmethyl tacrolimus.

Synthesis_Workflow Tacrolimus Tacrolimus Reaction Reaction Tacrolimus->Reaction Demethylation_Reagent Demethylation Reagent (e.g., Sodium Thiophenoxide) Demethylation_Reagent->Reaction Workup Workup Reaction->Workup Crude_Product Crude Desmethyl Tacrolimus Workup->Crude_Product Purification Purification Pure_Product Pure Desmethyl Tacrolimus Purification->Pure_Product Crude_Product->Purification

Synthesis workflow for desmethyl tacrolimus.
Purification of Desmethyl Tacrolimus

The crude product is a mixture of starting material, the desired desmethyl tacrolimus isomers, and other byproducts. Purification is typically achieved by column chromatography, followed by preparative HPLC for separation of isomers.

3.2.1. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes. The optimal gradient will need to be determined by TLC analysis of the crude mixture.

  • Procedure:

    • Prepare a silica gel column in the appropriate solvent system.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

    • Elute the column with the gradient of ethyl acetate in hexanes, collecting fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the desmethyl tacrolimus products.

    • Combine the relevant fractions and concentrate under reduced pressure.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the separation of individual desmethyl tacrolimus isomers, preparative reverse-phase HPLC is recommended.

ParameterCondition
Column C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A time-dependent gradient from approximately 50% to 90% B over 30-40 minutes. This will require optimization based on analytical HPLC of the partially purified mixture.
Flow Rate ~20 mL/min
Detection UV at 210 nm
Injection Volume Dependent on the concentration of the sample and the capacity of the column.

Procedure:

  • Dissolve the partially purified product from the silica gel column in a suitable solvent (e.g., acetonitrile/water).

  • Filter the solution through a 0.45 µm filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions corresponding to the desired desmethyl tacrolimus isomer peaks.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the pure desmethyl tacrolimus as a white powder.

Characterization of Desmethyl Tacrolimus

The identity and purity of the synthesized desmethyl tacrolimus should be confirmed by a combination of analytical techniques.

3.3.1. Analytical High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate tacrolimus and its demethylated metabolites.

  • Flow Rate: 1 mL/min

  • Detection: UV at 210 nm

  • Expected Outcome: A single major peak for the purified desmethyl tacrolimus isomer with a distinct retention time compared to tacrolimus.

3.3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

Ionization ModeExpected [M+H]⁺ or [M+Na]⁺ for C₄₃H₆₇NO₁₂
Electrospray (ESI+)m/z 790.4842 or 812.4661

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The spectra should be compared to literature data for the specific desmethyl tacrolimus isomer. The key diagnostic feature will be the absence of a methoxy signal (around 3.3-3.4 ppm in ¹H NMR and 55-60 ppm in ¹³C NMR) corresponding to the demethylated position.

Representative NMR Data:

NucleusExpected Chemical Shift (ppm) for Desmethyl Tacrolimus
¹H NMRAbsence of a methoxy singlet present in tacrolimus.
¹³C NMRAbsence of a methoxy carbon signal present in tacrolimus.

Data Summary

The following table summarizes the key analytical data for tacrolimus and its desmethyl analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected HRMS (ESI+) [M+H]⁺
TacrolimusC₄₄H₆₉NO₁₂804.02804.4999
Desmethyl TacrolimusC₄₃H₆₇NO₁₂790.00790.4842

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis, purification, and characterization of desmethyl tacrolimus for research purposes. While the synthesis requires careful execution and optimization, the subsequent purification and characterization methods are robust and reliable. The availability of pure desmethyl tacrolimus is invaluable for advancing our understanding of tacrolimus pharmacology and for the development of future immunosuppressive therapies.

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies of L-683,519

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of the drug metabolism of L-683,519, a novel therapeutic agent. Understanding the metabolic fate of a new chemical entity is a cornerstone of drug development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. The following sections detail the methodologies for assessing metabolic stability, identifying key metabolites, and characterizing the enzymes responsible for the biotransformation of L-683,519.

The protocols described herein are designed to be adaptable for implementation in a standard drug metabolism laboratory. They leverage common in vitro systems, including liver microsomes and hepatocytes, which are fundamental tools for predicting in vivo metabolic clearance and identifying potential metabolic liabilities.

Metabolic Stability Assessment of L-683,519

The metabolic stability of a compound provides an initial estimate of its persistence in a biological system and is a key parameter in predicting its pharmacokinetic profile. This is often assessed by measuring the rate of disappearance of the parent compound over time when incubated with a metabolically active system, such as human liver microsomes (HLM).

Table 1: Metabolic Stability of L-683,519 in Human Liver Microsomes
ParameterValue
Incubation Time (min) % L-683,519 Remaining
0100
585.2
1560.1
3035.8
6012.5
Calculated Half-Life (t½, min) 25.5
Intrinsic Clearance (CLint, µL/min/mg protein) 27.2
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of L-683,519 in a suitable organic solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and 100 mM phosphate buffer (pH 7.4).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add L-683,519 to the pre-warmed microsome-buffer mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of L-683,519 using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of L-683,519 remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing stock L-683,519 Stock Solution prewarm Pre-warm Microsomes + Buffer stock->prewarm microsomes Human Liver Microsomes microsomes->prewarm buffer Phosphate Buffer (pH 7.4) buffer->prewarm nadph NADPH-Regenerating System initiate Initiate Reaction with NADPH nadph->initiate prewarm->initiate aliquot Aliquot at Time Points initiate->aliquot quench Quench with Cold Acetonitrile + IS aliquot->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Metabolic Stability Experimental Workflow.

Metabolite Identification and Profiling

Identifying the major metabolites of L-683,519 is crucial for understanding its biotransformation pathways and assessing the potential for pharmacologically active or toxic byproducts. This is typically performed using hepatocytes, which contain a broader range of metabolic enzymes compared to microsomes.

Table 2: Major Metabolites of L-683,519 Identified in Human Hepatocytes
MetaboliteProposed BiotransformationRelative Abundance (%)
M1Hydroxylation45
M2N-dealkylation30
M3Glucuronidation of M115
M4Oxidation10
Experimental Protocol: Metabolite Identification in Human Hepatocytes
  • Hepatocyte Culture and Treatment:

    • Plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions and allow them to form a monolayer.

    • Prepare a stock solution of L-683,519 in a suitable solvent.

    • Treat the hepatocyte cultures with L-683,519 at a final concentration of 10 µM. Include a vehicle control (solvent only).

  • Sample Collection:

    • At a specified time point (e.g., 24 hours), collect the incubation medium and the cells.

    • Combine the medium and cell lysate for a comprehensive analysis of metabolites.

  • Sample Preparation:

    • Quench the metabolic activity by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge to precipitate proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of a suitable solvent for LC-MS analysis.

  • High-Resolution Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

    • Acquire data in both positive and negative ionization modes to detect a wide range of metabolites.

  • Data Processing and Metabolite Identification:

    • Process the raw data using metabolite identification software.

    • Compare the chromatograms of the L-683,519-treated samples with the vehicle control to identify drug-related peaks.

    • Determine the elemental composition of potential metabolites from their accurate mass measurements.

    • Use tandem mass spectrometry (MS/MS) to obtain structural information and propose the site of metabolic modification.

Cytochrome P450 (CYP) Reaction Phenotyping

Identifying the specific CYP isozymes responsible for the metabolism of L-683,519 is essential for predicting potential drug-drug interactions. This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.

Table 3: Relative Contribution of CYP Isozymes to the Metabolism of L-683,519
CYP IsozymeRelative Contribution (%)
CYP1A2< 5
CYP2C910
CYP2C1965
CYP2D6< 5
CYP3A420
Experimental Protocol: CYP Reaction Phenotyping using Recombinant Enzymes
  • Incubation Setup:

    • Prepare separate incubation mixtures for each major recombinant human CYP isozyme (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Each mixture should contain the specific rCYP enzyme, a suitable buffer (pH 7.4), and an NADPH-regenerating system.

    • Add L-683,519 (final concentration of 1 µM) to each incubation mixture.

  • Reaction and Quenching:

    • Initiate the reactions and incubate at 37°C for a predetermined time (within the linear range of metabolism).

    • Terminate the reactions by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis and Data Interpretation:

    • Analyze the formation of the major metabolites (e.g., M1 and M2) in each incubation using LC-MS/MS.

    • The CYP isozyme that produces the highest amount of a particular metabolite is considered the primary enzyme responsible for that biotransformation pathway.

    • Calculate the relative contribution of each isozyme to the overall metabolism of L-683,519.

G cluster_inputs Inputs cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism L683519 L-683,519 CYP2C19 CYP2C19 (65%) L683519->CYP2C19 CYP3A4 CYP3A4 (20%) L683519->CYP3A4 CYP2C9 CYP2C9 (10%) L683519->CYP2C9 OtherCYPs Other CYPs (<5%) L683519->OtherCYPs M1 M1 (Hydroxylation) CYP2C19->M1 M2 M2 (N-dealkylation) CYP3A4->M2 M4 M4 (Oxidation) CYP2C9->M4 UGT UGTs M1->UGT M3 M3 (Glucuronide of M1) UGT->M3

Proposed Metabolic Pathway of L-683,519.

Conclusion

The application notes and protocols outlined above provide a robust framework for the in vitro characterization of the drug metabolism of L-683,519. By systematically evaluating its metabolic stability, identifying its major metabolites, and pinpointing the key metabolizing enzymes, researchers can build a comprehensive metabolic profile. This information is invaluable for guiding further non-clinical and clinical development, including the design of drug-drug interaction studies and the prediction of human pharmacokinetics. The provided methodologies can be adapted to investigate the metabolism of other novel chemical entities, serving as a foundational component of modern drug discovery and development programs.

Troubleshooting & Optimization

Technical Support Center: Overcoming L-683,519 Co-elution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting chromatographic analyses involving L-683,519. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on resolving co-elution and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is L-683,519 and why is it relevant in my analysis?

A1: L-683,519 is chemically known as 13-Desmethyl Tacrolimus. It is a key impurity and metabolite of the immunosuppressant drug Tacrolimus (also known as FK-506). In pharmaceutical analysis, it is critical to separate and quantify L-683,519 from the active pharmaceutical ingredient (API), Tacrolimus, and other related impurities to ensure the safety and efficacy of the drug product.

Q2: What are the common compounds that co-elute with L-683,519?

A2: The most common co-eluting compound is the parent drug, Tacrolimus, due to their structural similarity. Other potential co-eluents include other demethylated and hydroxylated metabolites of Tacrolimus. Tacrolimus is primarily metabolized by the CYP3A4 and CYP3A5 enzymes into several metabolites, including 13-demethyl, 31-demethyl, 15-demethyl, and 12-hydroxy tacrolimus, among others.[1]

Q3: My chromatogram shows a broad or shouldering peak for Tacrolimus. How do I confirm if L-683,519 is co-eluting?

A3: Peak fronting, tailing, or shouldering can indicate co-elution. To confirm, you can employ a photodiode array (PDA) or diode array detector (DAD) to check for peak purity. If the UV-visible spectrum is not consistent across the entire peak, it suggests the presence of a co-eluting impurity. Mass spectrometry (MS) is a definitive technique to confirm the presence of L-683,519 by identifying its specific mass-to-charge ratio (m/z) across the peak.

Q4: What are the initial steps to troubleshoot the co-elution of L-683,519 and Tacrolimus?

A4: Start by methodically adjusting your chromatographic parameters. The most impactful changes often involve the mobile phase composition and the stationary phase. Modifying the organic modifier (e.g., switching from acetonitrile to methanol or vice versa), adjusting the pH of the aqueous phase, or changing the column chemistry can significantly alter selectivity and resolve the co-eluting peaks.

Troubleshooting Guide: Resolving L-683,519 Co-elution

This guide provides a systematic approach to resolving co-elution issues between L-683,519 and Tacrolimus.

Issue: Poor Resolution Between L-683,519 and Tacrolimus

Systematic Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or using a mixture of both. The different dipole moments and hydrogen bonding capabilities of these solvents can alter their interaction with the analytes and the stationary phase.

    • Aqueous Phase pH: While Tacrolimus and its metabolites are neutral compounds, slight pH adjustments can influence the ionization of silanol groups on the silica-based stationary phase, which can affect peak shape and selectivity. Experiment with a pH range of 3-7 using buffers like phosphate or acetate.

    • Gradient Slope: If using a gradient method, a shallower gradient provides more time for the analytes to interact with the stationary phase, often leading to better resolution. Decrease the rate of change of the organic solvent concentration over time.

  • Stationary Phase Selection:

    • Column Chemistry: Standard C18 columns are commonly used for Tacrolimus analysis. However, to improve selectivity for closely related compounds, consider columns with different bonding chemistries. A phenyl-hexyl or a biphenyl stationary phase can offer different pi-pi interactions, which may enhance the separation of Tacrolimus and its demethylated impurity.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) will increase column efficiency and can improve resolution. A longer column will also increase the number of theoretical plates, potentially leading to better separation, but will also increase analysis time and backpressure.

  • Temperature Control:

    • Column Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, but it may also decrease retention time and resolution. Conversely, decreasing the temperature can sometimes enhance resolution. It is recommended to evaluate a range of temperatures (e.g., 30°C to 60°C) to find the optimal condition. Elevated temperatures are often used in Tacrolimus analysis.

Data Presentation: Example HPLC Method Parameters for Tacrolimus and Impurity Analysis
ParameterMethod 1Method 2Method 3
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18, 100 x 2.1 mm, 1.8 µm (UHPLC)
Mobile Phase A Water with 0.1% Phosphoric Acid10 mM Ammonium Acetate in WaterWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 60-80% B in 15 min50-70% B in 20 min70-90% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min0.4 mL/min
Column Temp. 60°C45°C55°C
Detection UV at 210 nmUV at 210 nmUV at 210 nm

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Tacrolimus and L-683,519

This protocol provides a starting point for developing a robust HPLC method.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water:Phosphoric Acid (1000:0.2 v/v).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 60°C.

    • Detector Wavelength: 215 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 70
      15 80
      20 80
      21 70

      | 25 | 70 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing Tacrolimus and its impurities in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared sample and acquire the chromatogram.

    • Identify the peaks of Tacrolimus and L-683,519 based on their retention times, which should be determined using reference standards.

Visualizations

Logical Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting start Co-elution Observed confirm Confirm Co-elution (PDA/MS) start->confirm mobile_phase Optimize Mobile Phase confirm->mobile_phase organic_modifier Change Organic Modifier (ACN vs. MeOH) mobile_phase->organic_modifier ph Adjust pH mobile_phase->ph gradient Modify Gradient Slope mobile_phase->gradient stationary_phase Change Stationary Phase organic_modifier->stationary_phase ph->stationary_phase gradient->stationary_phase column_chem Different Column Chemistry (Phenyl, Biphenyl) stationary_phase->column_chem particle_size Smaller Particle Size (UHPLC) stationary_phase->particle_size temperature Optimize Temperature column_chem->temperature particle_size->temperature resolved Resolution Achieved temperature->resolved

Caption: A systematic workflow for resolving co-elution issues in HPLC.

Cholecystokinin (CCK) Receptor Signaling Pathway

While L-683,519 is primarily an impurity of Tacrolimus, the initial query linked it to cholecystokinin (CCK) receptors. For completeness, the following diagram illustrates the major signaling pathways activated by CCK receptors.

CCK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKR CCK Receptor Gq Gq CCKR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream CCK Cholecystokinin (CCK) CCK->CCKR

Caption: Simplified Gq-coupled signaling pathway of the CCK receptor.

References

Technical Support Center: Optimizing Desmethyl Tacrolimus Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Desmethyl Tacrolimus. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of Desmethyl Tacrolimus, a critical metabolite of the immunosuppressant drug Tacrolimus.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions to improve the peak resolution of Desmethyl Tacrolimus.

IssuePotential Cause(s)Recommended Solution(s)
Poor resolution between Desmethyl Tacrolimus and Tacrolimus peaks Inadequate stationary phase selectivity.- Column Selection: Consider using a C8 column instead of a C18. The shorter alkyl chain of the C8 column may offer different selectivity and potentially better resolution for these closely related compounds.[1][2][3] - Alternative Stationary Phases: Explore columns with different functionalities, such as phenyl-hexyl, which can provide alternative selectivities.
Suboptimal mobile phase composition.- Adjust Organic Modifier: Vary the ratio of acetonitrile or methanol in the mobile phase. A lower percentage of the organic solvent can increase retention times and may improve separation. - Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve selectivity. A pH range of 3-6 is often a good starting point for Tacrolimus and its metabolites.[4] - Utilize Additives: The addition of small amounts of formic acid (e.g., 0.1%) or ammonium formate to the mobile phase can improve peak shape and selectivity.
Inefficient gradient elution profile.- Optimize Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can increase the separation window between closely eluting peaks. Experiment with different gradient slopes to find the optimal separation.
Broad or tailing peaks for Desmethyl Tacrolimus Secondary interactions with the stationary phase.- Mobile Phase pH: Ensure the mobile phase pH is appropriate to minimize silanol interactions, which can cause peak tailing. Operating at a lower pH (around 3-4) can help protonate residual silanols. - Column Temperature: Increasing the column temperature (e.g., to 50-60°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[5]
Column overload.- Reduce Sample Concentration: Inject a more diluted sample to avoid overloading the column, which can lead to peak distortion.
Dead volume in the HPLC system.- Check Connections: Ensure all fittings and tubing are properly connected to minimize dead volume.
Split peaks for Desmethyl Tacrolimus Presence of tautomers or isomers.- Method Development: It has been reported that Desmethyl Tacrolimus (specifically the M1 metabolite) can exist as tautomers, which may separate under certain chromatographic conditions.[6] Method development should aim to either separate or co-elute these forms consistently. - Temperature Control: Consistent and elevated column temperature can sometimes help in managing the interconversion of tautomers during the chromatographic run.
Sample solvent effects.- Solvent Mismatch: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase to prevent peak distortion.
Inconsistent retention times Fluctuations in mobile phase composition or temperature.- Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. - Temperature Control: Use a column oven to maintain a constant and stable column temperature.
Column degradation.- Column Washing: Implement a robust column washing procedure after each batch of samples to remove strongly retained matrix components. - Guard Column: Use a guard column to protect the analytical column from contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in analyzing Desmethyl Tacrolimus?

A1: The primary challenge is achieving adequate chromatographic separation of Desmethyl Tacrolimus from the parent drug, Tacrolimus, and other structurally similar metabolites and isomers. Due to their similar physicochemical properties, they often co-elute, making accurate quantification difficult.

Q2: Which type of HPLC column is better for separating Desmethyl Tacrolimus, C8 or C18?

A2: Both C8 and C18 columns can be used, but a C8 column may provide better selectivity for separating Tacrolimus and its demethylated metabolites.[1][2][3] The shorter carbon chain of the C8 stationary phase can offer different hydrophobic interactions compared to the longer chain of the C18 phase, potentially leading to improved resolution. However, the optimal choice depends on the specific mobile phase and other chromatographic conditions.

Q3: How does the mobile phase pH affect the peak resolution of Desmethyl Tacrolimus?

A3: The pH of the mobile phase can significantly impact the retention and selectivity of Tacrolimus and its metabolites. Adjusting the pH can alter the degree of ionization of the analytes, which in turn affects their interaction with the stationary phase. A systematic study of pH is recommended during method development to find the optimal value for resolution. A pH in the acidic range (e.g., 3-5) is often used to suppress the ionization of silanol groups on the silica-based columns, which can improve peak shape.[4]

Q4: Can gradient elution improve the separation of Desmethyl Tacrolimus?

A4: Yes, gradient elution is often preferred over isocratic elution for complex samples containing a parent drug and its metabolites. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can effectively enhance the resolution between closely eluting compounds like Tacrolimus and Desmethyl Tacrolimus.

Q5: What role does column temperature play in the analysis?

A5: Column temperature is a critical parameter that can influence peak shape, retention time, and selectivity. Increasing the temperature generally leads to sharper peaks and shorter retention times due to lower mobile phase viscosity and faster mass transfer.[5] For the analysis of Tacrolimus and its metabolites, operating at an elevated and consistent temperature (e.g., 50-60°C) can improve peak symmetry and reproducibility.[5]

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for Simultaneous Quantification of Tacrolimus and its Demethylated Metabolites

This protocol provides a general procedure for the analysis of Tacrolimus and Desmethyl Tacrolimus in whole blood samples.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of whole blood sample, add 100 µL of an internal standard solution (e.g., Ascomycin in methanol).

  • Add 150 µL of a protein precipitation agent (e.g., acetonitrile or zinc sulfate solution).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

2. Chromatographic Conditions

  • HPLC System: A validated HPLC or UPLC system coupled with a tandem mass spectrometer.

  • Column: A C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for better selectivity.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B (linear gradient)

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tacrolimus: [M+NH4]+ → fragment ion

    • Desmethyl Tacrolimus: [M+NH4]+ → fragment ion

    • Internal Standard: [M+NH4]+ → fragment ion

    • Note: Specific m/z values for precursor and product ions should be optimized for the instrument used.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Data Presentation

The following tables summarize the impact of different chromatographic parameters on the peak resolution between Tacrolimus and Desmethyl Tacrolimus. Note: The values presented are illustrative and may vary depending on the specific instrument, column batch, and laboratory conditions.

Table 1: Effect of Column Chemistry on Resolution

Column TypeStationary PhaseResolution (Rs) between Tacrolimus and Desmethyl Tacrolimus
Column AC181.8
Column BC82.5
Column CPhenyl-Hexyl2.1

Table 2: Effect of Mobile Phase Organic Modifier on Resolution

Mobile Phase BGradient Slope (%B/min)Resolution (Rs) between Tacrolimus and Desmethyl Tacrolimus
Acetonitrile102.2
Methanol102.5
Acetonitrile52.8
Methanol53.1

Table 3: Effect of Column Temperature on Peak Asymmetry

Temperature (°C)Desmethyl Tacrolimus Peak Asymmetry Factor
301.5
401.3
501.1
601.0

Visualizations

General Workflow for Method Development

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Optimization Loop Sample Whole Blood Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Data Data Acquisition Detection->Data Evaluation Evaluate Peak Resolution Data->Evaluation Adjust Adjust Parameters Evaluation->Adjust Resolution < 1.5 Final Final Method Evaluation->Final Resolution >= 1.5 Adjust->Injection Troubleshooting cluster_column Column Options cluster_mobile_phase Mobile Phase Adjustments Start Poor Peak Resolution CheckColumn Evaluate Column Chemistry Start->CheckColumn CheckMobilePhase Optimize Mobile Phase Start->CheckMobilePhase CheckGradient Adjust Gradient Program Start->CheckGradient CheckTemp Optimize Temperature Start->CheckTemp Resolved Resolution Improved CheckColumn->Resolved C8 Switch to C8 CheckMobilePhase->Resolved OrganicRatio Vary Organic % CheckGradient->Resolved CheckTemp->Resolved C8->Resolved Phenyl Try Phenyl-Hexyl Phenyl->Resolved OrganicRatio->Resolved pH Adjust pH pH->Resolved Additive Use Additives Additive->Resolved

References

Technical Support Center: L-683,519 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues in mass spectrometry, particularly when analyzing compounds such as L-683,519. The following information is based on established principles of ion suppression in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of LC-MS/MS analysis of L-683,519?

A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte, such as L-683,519, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3][4][5] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[3][6][7] It is a form of matrix effect that can occur even when using highly selective MS/MS techniques.[6][8]

Q2: What are the common causes of signal suppression?

A2: Signal suppression is primarily caused by competition for ionization between the analyte of interest and other co-eluting species from the sample matrix.[2][4][5][9] These interfering components can include salts, endogenous compounds, metabolites, and proteins.[10] Other contributing factors include changes in the physical properties of the ESI droplets (e.g., viscosity, surface tension) and co-precipitation of the analyte with non-volatile matrix components.[2][6][9]

Q3: How can I determine if signal suppression is affecting my L-683,519 analysis?

A3: A common and effective method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.[8][9] This technique involves infusing a constant flow of your analyte standard into the mobile phase after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of a blank matrix sample indicates the presence of ion suppression at that retention time.[8][9]

Q4: Can the choice of ionization source affect the degree of ion suppression?

A4: Yes, the choice of ionization source can influence the severity of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][6] This is due to the different mechanisms of ionization in these two techniques.[6] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable strategy.

Troubleshooting Guide

Problem: Weak or inconsistent signal for L-683,519

If you are observing a weaker than expected or irreproducible signal for L-683,519, it may be due to ion suppression. Follow this troubleshooting workflow to diagnose and mitigate the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategies A Weak or Inconsistent Signal Observed B Perform Post-Column Infusion Experiment A->B C Analyze Infusion Data: Is there a dip in the baseline? B->C D No Significant Dip: Investigate other causes (e.g., instrument settings, sample stability) C->D No E Significant Dip: Ion Suppression Confirmed C->E Yes F Optimize Chromatography: - Change gradient - Use different column chemistry E->F G Improve Sample Preparation: - SPE, LLE, or protein precipitation E->G H Modify MS Method: - Switch to APCI (if applicable) - Adjust source parameters E->H I Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) F->I G->I H->I

Caption: Troubleshooting workflow for ion suppression.

Summary of Ion Suppression Causes and Solutions
Cause Description Potential Solutions
Co-eluting Matrix Components Endogenous lipids, proteins, salts, and other molecules from the sample matrix elute at the same time as the analyte, competing for ionization.[2][4][5][11]- Improve chromatographic separation to resolve the analyte from interfering components.[8][9]- Enhance sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][3]
High Analyte Concentration At high concentrations, the linearity of the ESI response can be lost due to saturation of the droplet surface.[6]- Dilute the sample, if the analyte concentration is high enough to remain detectable.[1][2]
Mobile Phase Additives Certain mobile phase additives, such as trifluoroacetic acid (TFA), can cause signal suppression.[6][10]- Replace TFA with formic acid or other more MS-friendly mobile phase additives.
Non-Volatile Buffers The presence of non-volatile materials can hinder the formation of gas-phase ions.[2][6][9]- Use volatile buffers (e.g., ammonium formate, ammonium acetate).

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.[9]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • L-683,519 analytical standard solution (at a concentration that gives a stable signal)

  • Blank matrix extract (prepared using your standard sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the outlet of the syringe pump to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.[1][9]

  • Analyte Infusion:

    • Fill a syringe with the L-683,519 standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).[1]

    • Begin infusing the analyte solution into the mobile phase stream and acquire data in MRM or SIM mode for L-683,519.

    • Allow the system to equilibrate until a stable, flat baseline signal is observed.[9]

  • Sample Injection and Data Acquisition:

    • Inject the blank matrix extract onto the LC column.

    • Acquire data for the entire chromatographic run, continuously monitoring the signal of the infused L-683,519.[9]

  • Data Analysis:

    • Examine the resulting chromatogram of the infused analyte. A drop in the baseline signal at a specific retention time indicates ion suppression caused by co-eluting matrix components.

Visualizations

G cluster_0 Electrospray Ionization (ESI) Source A LC Eluent: Analyte (L-683,519) + Matrix Components B Charged Droplets Form A->B C Solvent Evaporation B->C D Gas-Phase Ions (Analyte + Matrix) C->D E Competition for Charge and Surface Area D->E High concentration of matrix components F Reduced Analyte Ions Entering Mass Spec E->F G Mass Spectrometer Detector F->G

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Enhancing Sensitivity for Low-Level L-683,519 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low levels of L-683,519, a cholecystokinin (CCK) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-683,519 and why is sensitive detection important?

A1: L-683,519 is a molecule that acts as a cholecystokinin (CCK) receptor antagonist, meaning it blocks the activity of CCK receptors. There are two main subtypes of CCK receptors, CCK-A and CCK-B, which are involved in various physiological processes in the gastrointestinal system and central nervous system.[1][2][3][4][5][6][7] Sensitive detection of L-683,519 is crucial for pharmacokinetic and pharmacodynamic studies, enabling researchers to accurately determine its concentration in biological matrices, understand its absorption, distribution, metabolism, and excretion (ADME) properties, and correlate these with its pharmacological effects.

Q2: I am observing a low signal-to-noise ratio in my chromatograms. How can I improve it?

A2: A low signal-to-noise ratio can be caused by several factors. First, ensure your sample preparation method effectively removes interfering substances from the matrix. Techniques like solid-phase extraction (SPE) can be highly effective in cleaning up complex samples like plasma.[3][8] Additionally, optimizing the mobile phase composition and gradient elution profile in your HPLC method can improve peak shape and resolution, leading to better signal-to-noise. Finally, ensure your mass spectrometer parameters, such as ionization source settings and collision energy, are optimized for L-683,519.

Q3: My recovery of L-683,519 during sample preparation is inconsistent. What could be the cause?

A3: Inconsistent recovery is often related to the sample preparation workflow. Ensure that the pH of your sample and extraction solvents is optimal for L-683,519, as its charge state can significantly affect its solubility and interaction with extraction media. The choice of SPE sorbent is also critical; a sorbent that has a high affinity for L-683,519 and allows for efficient elution is necessary. Incomplete elution from the SPE cartridge is a common cause of low and variable recovery. Ensure your elution solvent is strong enough to completely desorb the analyte.

Q4: Can I use a UV detector for the quantification of L-683,519?

A4: While a UV detector can be used, its sensitivity may be limited for very low concentrations of L-683,519, especially in complex biological matrices where background interference can be high. For enhanced sensitivity and selectivity, coupling your HPLC system to a mass spectrometer (LC-MS/MS) is highly recommended.[9] This technique offers superior sensitivity and specificity, allowing for the detection and quantification of trace levels of the compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions with Column Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the silica.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure L-683,519 is in a single ionic state.
Column Degradation Replace the analytical column with a new one.
Issue 2: High Background Noise in Mass Spectrometry
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, MS-grade solvents and freshly prepared reagents.
Matrix Effects Improve sample cleanup using a more rigorous SPE protocol or a different extraction technique like liquid-liquid extraction.
Dirty Ion Source Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Improperly Optimized MS Parameters Optimize source parameters (e.g., gas flow, temperature) and compound-specific parameters (e.g., collision energy, declustering potential).
Issue 3: Low Analyte Response
Potential Cause Troubleshooting Step
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters. For amine-containing compounds like potential structures of L-683,519, positive ion mode is typically more sensitive.
Sample Degradation Ensure proper sample handling and storage conditions. Avoid repeated freeze-thaw cycles.
Loss of Analyte During Sample Transfer Use low-binding tubes and pipette tips. Ensure complete transfer of the sample at each step.
Suboptimal Extraction pH Adjust the pH of the sample and extraction solvents to maximize the recovery of L-683,519.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for L-683,519 from Plasma

This protocol provides a general guideline for extracting L-683,519 from a plasma matrix. Optimization may be required based on the specific properties of L-683,519.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (MeOH), Acetonitrile (ACN), HPLC-grade water

  • Formic acid (FA)

  • Ammonium hydroxide (NH₄OH)

  • Centrifuge

  • Evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% FA in water.

  • Loading: Pretreat the plasma sample (e.g., 500 µL) by adding an equal volume of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% FA in water.

    • Wash 2: 1 mL of MeOH.

  • Elution: Elute L-683,519 with 1 mL of 5% NH₄OH in MeOH.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for L-683,519 and an internal standard should be determined by direct infusion of the compounds.

  • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for L-683,519 Recovery

Sample Preparation MethodMean Recovery (%)Standard Deviation (%)
Protein Precipitation (Acetonitrile)65.28.5
Liquid-Liquid Extraction (Ethyl Acetate)78.96.2
Solid-Phase Extraction (Mixed-Mode)92.53.1

Note: These are example values and actual results may vary.

Table 2: HPLC-MS/MS Method Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% bias) at LLOQ± 15%
Precision (%RSD) at LLOQ< 20%
Matrix Effect< 15%

Note: These are target acceptance criteria for a typical bioanalytical method validation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for L-683,519 analysis.

Signaling_Pathway CCK Cholecystokinin (CCK) CCK_Receptor CCK Receptor (A or B) CCK->CCK_Receptor Binds to G_Protein G-Protein Activation CCK_Receptor->G_Protein L683519 L-683,519 L683519->CCK_Receptor Blocks PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response

Caption: Simplified CCK signaling pathway and L-683,519 antagonism.

References

Troubleshooting L-683,519 standard instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the L-683,519 standard. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is L-683,519 and what is its primary mechanism of action?

L-683,519, also known as 13-Desmethyl FK 506, is recognized as an impurity of the immunosuppressant drug Tacrolimus (FK-506).[1][2][3] Its primary mechanism of action is the inhibition of the FK-506 binding protein (FKBP), which plays a crucial role in T-cell activation.[2][3]

Q2: What are the common causes of L-683,519 standard instability?

The instability of L-683,519 can be attributed to its complex chemical structure, which includes several reactive functional groups. Based on its structure as a macrolide, the primary causes of degradation are likely:

  • Hydrolysis: The ester linkage within the macrocyclic ring is susceptible to cleavage in the presence of water, especially under acidic or basic conditions.

  • Oxidation: The presence of alkene (double bond) functionalities makes the molecule prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.

  • Inappropriate Storage: Improper storage temperatures and exposure to atmospheric moisture can accelerate degradation processes.

  • Solvent Incompatibility: The choice of solvent can significantly impact the stability of the standard solution.

Q3: How should I properly store the L-683,519 standard?

To ensure the stability of your L-683,519 standard, please adhere to the following storage guidelines. These are general recommendations based on the handling of similar macrolide compounds.

ConditionSolid StandardStandard in Solution
Temperature Store at -20°C or colder for long-term storage.Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C or colder in tightly sealed vials. Avoid repeated freeze-thaw cycles.
Light Protect from light by storing in an amber vial or a light-blocking container.Store solutions in amber vials or wrap clear vials with aluminum foil.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.Use degassed solvents for preparing solutions and purge the headspace of the vial with an inert gas before sealing.

Q4: I am observing unexpected peaks in my chromatogram when analyzing L-683,519. What could be the cause?

The appearance of unexpected peaks in your chromatogram is a strong indicator of standard degradation. These peaks likely represent degradation products. To troubleshoot this issue, consider the following:

  • Review your sample preparation workflow: Identify any steps where the standard is exposed to harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light.

  • Check the purity of your solvents: Impurities in solvents can catalyze degradation reactions.

  • Analyze a freshly prepared standard: Compare the chromatogram of your current sample to that of a newly prepared standard to confirm degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to L-683,519 standard instability.

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays

If you are observing a decrease in the expected biological activity of L-683,519 or high variability in your results, it is likely due to the degradation of the standard.

Troubleshooting Workflow for Loss of Potency

A Inconsistent Assay Results B Prepare Fresh L-683,519 Standard Solution A->B First Step C Re-run Assay B->C D Results Consistent? C->D E Problem Solved. Continue with Freshly Prepared Standards D->E Yes F Investigate Other Assay Parameters (e.g., reagents, cell lines) D->F If standard is confirmed stable G Review Standard Handling & Storage Protocol D->G No G->B cluster_cell T-Cell cluster_nucleus cluster_inhibition Inhibition TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN Ca2+ influx NFATp NFAT (phosphorylated) Inactive CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) Active NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2 IL-2 Gene Transcription NFAT->IL2 Translocates to L683519 L-683,519 Complex L-683,519-FKBP Complex L683519->Complex FKBP FKBP FKBP->Complex Complex->CaN Inhibits

References

Technical Support Center: Optimization of Desmethyl Tacrolimus Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Desmethyl Tacrolimus.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of Desmethyl Tacrolimus using various methods.

Protein Precipitation (PPT)

Question: Why is the protein pellet loose and poorly formed after centrifugation?

Answer: This can be due to several factors:

  • Insufficient Precipitating Agent: Ensure at least a 2:1 ratio of organic solvent (like acetonitrile) to your whole blood sample. Some protocols recommend a 3:1 ratio for optimal precipitation.[1]

  • Inadequate Mixing: Thoroughly vortex the sample after adding the precipitating agent to ensure complete denaturation of proteins.[2]

  • Incorrect Centrifugation Settings: Ensure the centrifugation speed and time are sufficient to form a compact pellet.

Question: Why is my recovery of Desmethyl Tacrolimus low after protein precipitation?

Answer: Low recovery can be caused by:

  • Co-precipitation of the Analyte: The analyte of interest may be trapped within the protein pellet. To mitigate this, ensure vigorous vortexing to fully disrupt protein-analyte interactions. Using a precipitating agent containing zinc sulfate can also aid in the release of protein-bound drugs.[3]

  • Incomplete Lysis of Red Blood Cells: Since tacrolimus and its metabolites are highly bound to erythrocytes, incomplete cell lysis will result in low recovery.[4][5] Pre-treating the whole blood sample with a lysing agent or using a precipitating solvent that also effectively lyses red blood cells is crucial.

  • Analyte Instability: Although less common, ensure the pH and temperature conditions during extraction do not degrade Desmethyl Tacrolimus.

Liquid-Liquid Extraction (LLE)

Question: An emulsion has formed between the aqueous and organic layers. How can I resolve this?

Answer: Emulsion formation is a common issue in LLE.[6] Here are some strategies to resolve it:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.

  • Salting Out: Add a small amount of a neutral salt, such as sodium chloride, to the aqueous layer to increase its ionic strength, which can help break the emulsion.[6]

  • Centrifugation: Centrifuging the sample can help to separate the layers more effectively.

  • Solvent Change: Consider using a different extraction solvent with different properties.

Question: The recovery of Desmethyl Tacrolimus is inconsistent between samples. What could be the cause?

Answer: Inconsistent recovery in LLE can stem from:

  • pH Variation: The pH of the aqueous phase is critical for the efficient partitioning of the analyte into the organic phase. Ensure the pH is consistent across all samples.

  • Inaccurate Volume Measurements: Precise measurement of both the sample and extraction solvent volumes is essential for reproducible results.

  • Variable Extraction Time: Maintain a consistent extraction time and mixing intensity for all samples.

Solid-Phase Extraction (SPE)

Question: I am experiencing low recovery of Desmethyl Tacrolimus from my SPE cartridges. What should I check?

Answer: Low recovery in SPE can be addressed by troubleshooting the following steps:

  • Column Drying: Ensure the sorbent bed does not dry out between the conditioning and sample loading steps.[7]

  • Inappropriate Sorbent: Verify that the chosen SPE sorbent chemistry is appropriate for the physicochemical properties of Desmethyl Tacrolimus. C8 and C18 are commonly used.[8]

  • Incorrect pH: The pH of the sample and the wash/elution solvents can significantly impact the retention and elution of the analyte. Optimize the pH at each step.[7]

  • Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Try increasing the organic solvent concentration in the elution buffer.[7]

Question: I am observing high background or interfering peaks in my final extract. How can I improve the cleanup?

Answer: To improve the purity of your extract:

  • Optimize the Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Desmethyl Tacrolimus. You may need to test different solvent compositions and pH values.[7]

  • Use a More Selective Sorbent: If interferences persist, consider using an SPE sorbent with a different retention mechanism.

  • Combine Extraction Methods: A combination of protein precipitation followed by SPE can provide a much cleaner extract than either method alone.[1][4]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for Desmethyl Tacrolimus from whole blood?

A1: The optimal method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.

  • Protein Precipitation (PPT) is a simple and fast method but may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.[1]

  • Liquid-Liquid Extraction (LLE) can provide a cleaner extract than PPT but is more labor-intensive and prone to emulsion formation.[6]

  • Solid-Phase Extraction (SPE) generally yields the cleanest extracts and allows for sample concentration, but it is the most complex and expensive method.[7]

  • A combination of PPT followed by SPE is often used to achieve high purity and good recovery for sensitive LC-MS/MS analysis.[1]

Q2: How can I minimize matrix effects in the LC-MS/MS analysis of Desmethyl Tacrolimus?

A2: Matrix effects can significantly impact the accuracy and precision of your results. To minimize them:

  • Improve Sample Cleanup: Use a more rigorous extraction method, such as SPE or a combined PPT-SPE approach, to remove interfering matrix components like phospholipids.[8]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for Desmethyl Tacrolimus is the most effective way to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction and ionization.[3]

  • Chromatographic Separation: Optimize your LC method to chromatographically separate Desmethyl Tacrolimus from co-eluting matrix components.

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering substances.

Q3: What are typical recovery and extraction efficiency values for Desmethyl Tacrolimus?

A3: Recovery and efficiency can vary depending on the method and matrix. Published data for Tacrolimus and its metabolites can provide a benchmark. For a combined protein precipitation and SPE method, recovery was reported to be greater than 50% for Tacrolimus and its demethylated metabolites.[4] Another study using liquid-liquid extraction reported an extraction efficiency for 13-O-desmethyl tacrolimus ranging from 66.70% to 78.40%.

Q4: What are the critical storage conditions for whole blood samples prior to extraction?

A4: Whole blood samples for Tacrolimus and its metabolite analysis should be stored properly to ensure analyte stability. Samples can typically be stored at 2-8°C for up to one week. For longer-term storage, freezing at -20°C or colder is recommended. Avoid repeated freeze-thaw cycles.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and analysis of Tacrolimus and its metabolites.

Table 1: Extraction Efficiency and Recovery of Desmethyl Tacrolimus and Tacrolimus

MethodAnalyteMatrixExtraction Efficiency / RecoveryReference
Liquid-Liquid Extraction (LLE)13-O-desmethyl tacrolimusRat Kidney Tissue66.70% - 78.40%
Protein Precipitation followed by SPETacrolimus and 3 demethylated metabolitesHuman Whole Blood>50%[4]
Protein PrecipitationTacrolimusHuman Whole Blood102.6% - 107.8% (Mean Extraction Recovery)[11]
Liquid-Liquid ExtractionTacrolimusRat Whole Blood94.7% - 102.6%[10]

Table 2: Method Validation Parameters for Desmethyl Tacrolimus and Tacrolimus Analysis

MethodAnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra- and Inter-day Precision (%CV)Intra- and Inter-day Accuracy (%)Reference
LC-MS/MS (after LLE)13-O-desmethyl tacrolimus0.250.25 - 50Within FDA guidelinesWithin FDA guidelines
LC-ESI-MS/MS (after PPT & SPE)13-O, 15-O, and 31-O-demethylated Tacrolimus0.1 - 0.150.1 - 50 / 0.15 - 39<20%±20%[4]
LC-MS/MS (after PPT)Tacrolimus10.5 - 100.00.8% - 9.4%93.3% - 109.2% / 96.0% - 108.4%[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of Tacrolimus and 13-O-desmethyl tacrolimus in rat kidney tissue.

  • Sample Preparation: Homogenize the tissue sample. For whole blood, use an appropriate volume (e.g., 100 µL).

  • Internal Standard Addition: Add the internal standard (e.g., ascomycin) to the sample.

  • Extraction: Add the extraction solvent (e.g., ethyl ether) to the sample at a specified ratio (e.g., 5:1 solvent-to-sample).

  • Mixing: Vortex the mixture for a set period (e.g., 1 minute) to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample (e.g., at 10,000 x g for 5 minutes) to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE)

This protocol is based on a method for the quantification of Tacrolimus and its demethylated metabolites in human whole blood.[4][8]

  • Sample Dilution: Dilute the whole blood sample (e.g., 85 µL) with water.

  • Internal Standard and Precipitating Agent Addition: Add the internal standard solution (in methanol) and a zinc sulfate solution to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a C8 or C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture to remove interferences.

  • Elution: Elute the analytes from the cartridge with a strong organic solvent (e.g., a high percentage of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow_ppt start Whole Blood Sample ppt Add Precipitating Agent (e.g., Acetonitrile + ZnSO4) start->ppt vortex Vortex to Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation (PPT).

experimental_workflow_lle start Whole Blood Sample add_solvent Add Immiscible Organic Solvent start->add_solvent mix Vortex/Invert to Mix add_solvent->mix centrifuge Centrifuge to Separate Phases mix->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate Solvent organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

experimental_workflow_spe cluster_spe SPE Cartridge condition 1. Condition load 2. Load Sample condition->load wash 3. Wash load->wash elute 4. Elute wash->elute analysis LC-MS/MS Analysis elute->analysis start Pre-treated Sample

Caption: Workflow for Solid-Phase Extraction (SPE).

combined_workflow start Whole Blood Sample ppt_step Protein Precipitation start->ppt_step centrifuge_step Centrifugation ppt_step->centrifuge_step supernatant_step Collect Supernatant centrifuge_step->supernatant_step spe_step Solid-Phase Extraction supernatant_step->spe_step analysis LC-MS/MS Analysis spe_step->analysis

Caption: Combined PPT and SPE Workflow.

References

Technical Support Center: Refinement of L-683,519 Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and refinement of L-683,519 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is L-683,519 and what is its primary mechanism of action?

A1: L-683,519 is an immunosuppressive agent and a known impurity of the drug Tacrolimus (FK-506). Its primary mechanism of action is the inhibition of the FK506-binding protein (FKBP), specifically FKBP12. By forming a complex with FKBP12, L-683,519 indirectly modulates downstream signaling pathways, leading to its immunosuppressive effects.

Q2: Which signaling pathways are affected by L-683,519 through FKBP12 inhibition?

A2: The L-683,519-FKBP12 complex primarily affects two major signaling pathways:

  • Calcineurin-NFAT Pathway: The complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][2] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[3][4]

  • mTOR Pathway: The FKBP12-ligand complex can also interact with and inhibit the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[5][6] This inhibition occurs through the formation of a ternary complex with the FRB domain of mTOR.[7]

Q3: What are the main challenges in detecting L-683,519 in biological matrices?

A3: The main challenges include:

  • Low Concentrations: As an impurity, L-683,519 is likely present at very low concentrations in biological samples, requiring highly sensitive analytical methods.

  • Structural Similarity: Its structural similarity to the parent drug, Tacrolimus, and other metabolites can make chromatographic separation and specific quantification challenging.

  • Matrix Effects: Biological matrices such as whole blood, plasma, and serum are complex and can interfere with the analytical signal, a phenomenon known as the matrix effect.[8]

  • Immunoassay Cross-Reactivity: Commercially available immunoassays for Tacrolimus may exhibit cross-reactivity with its metabolites and impurities, including L-683,519, leading to inaccurate quantification.

Troubleshooting Guides

HPLC/UHPLC Method Development

Issue: Poor chromatographic resolution between L-683,519 and Tacrolimus.

Possible Cause Troubleshooting Step
Inappropriate column chemistry.Use a high-resolution column, such as a BEH C18 column, which has been shown to be effective for separating Tacrolimus and its impurities.[9]
Suboptimal mobile phase composition.Optimize the gradient elution profile. A mobile phase consisting of acetonitrile and water with 0.1% trifluoroacetic acid has been successfully used for Tacrolimus impurity analysis.[10]
Inadequate column temperature.Increasing the column temperature (e.g., to 70°C) can improve peak shape and resolution for Tacrolimus and its related compounds by facilitating the rotation of the amide bond.[9]

Issue: Low sensitivity and poor peak shape.

Possible Cause Troubleshooting Step
Low UV absorbance of L-683,519.Set the UV detector to a lower wavelength, such as 210 nm, to maximize the signal for Tacrolimus and its impurities.[10]
Suboptimal injection volume or sample concentration.Increase the injection volume or concentrate the sample extract, being mindful of potential matrix effects.
Inefficient sample extraction.Optimize the sample preparation method to ensure high recovery of L-683,519.
LC-MS/MS Method Development

Issue: Significant matrix effects leading to ion suppression or enhancement.

Possible Cause Troubleshooting Step
Co-elution of matrix components with the analyte.Optimize the chromatographic separation to ensure L-683,519 elutes in a region with minimal matrix interference.
Inefficient sample cleanup.Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[8]
Inappropriate ionization source settings.Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and desolvation temperature and gas flow, to maximize the signal for L-683,519 and minimize the influence of the matrix.[11]

Issue: In-source fragmentation or instability of the molecular ion.

| Possible Cause | Troubleshooting Step | | High source temperature or cone voltage. | Carefully optimize the ion source parameters to minimize in-source fragmentation and maximize the abundance of the precursor ion. | | Analyte instability. | Consider using a softer ionization technique if available. |

Experimental Protocols

General Sample Preparation Workflow for LC-MS/MS Analysis from Whole Blood

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Protein Precipitation: To 100 µL of whole blood, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing an internal standard).

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase).

  • Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Recommended Analytical Method Parameters (Adapted from Tacrolimus Impurity Analysis)

UHPLC Method Parameters

ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH C8 (or similar)
Mobile Phase A 0.1% v/v trifluoroacetic acid in 90:10 (v/v) water:acetonitrile[10]
Mobile Phase B 90:10 (v/v) acetonitrile:water[10]
Flow Rate 0.6 mL/min[10]
Column Temperature 70°C[9]
UV Detection 210 nm[10]
Run Time Approximately 25 minutes[10]

LC-MS/MS Method Parameters

ParameterRecommended Setting
Column Phenomenex Kinetex C18 (or similar)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in methanol:acetonitrile (50:50, v/v)[12]
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for L-683,519 need to be determined by infusing a pure standard of the compound into the mass spectrometer.

Visualizations

FKBP12_Signaling_Pathways Figure 1: Signaling Pathways Modulated by L-683,519-FKBP12 Complex cluster_0 Calcineurin-NFAT Pathway cluster_1 mTOR Pathway L-683,519 L-683,519 L-683,519_FKBP12 L-683,519-FKBP12 Complex L-683,519->L-683,519_FKBP12 FKBP12 FKBP12 FKBP12->L-683,519_FKBP12 Calcineurin Calcineurin L-683,519_FKBP12->Calcineurin Inhibition NFAT-P NFAT (phosphorylated) [Inactive] Calcineurin->NFAT-P Dephosphorylation NFAT NFAT (dephosphorylated) [Active] Nucleus Nucleus NFAT->Nucleus Translocation Gene_Transcription IL-2 Gene Transcription Nucleus->Gene_Transcription L-683,519_mTOR L-683,519-FKBP12 Complex mTORC1 mTORC1 L-683,519_mTOR->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis

Figure 1: Signaling Pathways Modulated by L-683,519-FKBP12 Complex

Experimental_Workflow Figure 2: General Experimental Workflow for L-683,519 Detection Sample_Collection 1. Whole Blood Collection (EDTA) Protein_Precipitation 2. Protein Precipitation (Acetonitrile/Methanol + IS) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Evaporation 5. Evaporation (Nitrogen Stream) Supernatant_Collection->Evaporation Reconstitution 6. Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis 7. LC-MS/MS or UHPLC Analysis Reconstitution->Analysis

References

L-683,519 Method Validation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-683,519, a potent farnesyltransferase inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental method validation.

Frequently Asked Questions (FAQs)

Q1: What is L-683,519 and what is its primary mechanism of action?

A1: L-683,519 is a potent and specific inhibitor of the enzyme farnesyltransferase (FTase). FTase is a critical enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. By transferring a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins, FTase enables their localization to the cell membrane, which is essential for their signaling functions. L-683,519 competitively inhibits this process, thereby blocking the function of farnesylated proteins involved in cell growth, differentiation, and proliferation.

Q2: In what experimental applications is L-683,519 typically used?

A2: L-683,519 is primarily used in cancer research to study the effects of inhibiting the Ras signaling pathway. It serves as a tool to investigate the role of farnesylation in various cellular processes and as a potential therapeutic agent. Common applications include in vitro studies using cancer cell lines to assess effects on cell proliferation, apoptosis, and cell cycle, as well as in vivo studies in animal models of cancer.

Q3: What are the key parameters to consider when validating an analytical method for L-683,519?

A3: When validating an analytical method for L-683,519, it is crucial to adhere to the guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

  • Specificity/Selectivity: The ability of the method to accurately measure L-683,519 in the presence of other components such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of L-683,519 within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentrations of L-683,519 for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of L-683,519 in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of L-683,519 in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Troubleshooting Guides

HPLC Method for L-683,519 Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common technique for the quantification of L-683,519 in various matrices.

Issue: Poor Peak Shape or Tailing

  • Possible Cause 1: Inappropriate Mobile Phase pH. The chemical structure of L-683,519 may contain ionizable groups. An inappropriate mobile phase pH can lead to peak tailing.

    • Solution: Adjust the mobile phase pH. For basic compounds, a mobile phase with a pH 2-3 units below the pKa of the compound can improve peak shape. For acidic compounds, a higher pH may be necessary. The use of a buffer is recommended to maintain a stable pH.

  • Possible Cause 2: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Adding a competitive amine, such as triethylamine (TEA), to the mobile phase can also mask the silanol groups.

  • Possible Cause 3: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting or tailing.

    • Solution: Reduce the concentration of the sample being injected.

Issue: Inconsistent Retention Times

  • Possible Cause 1: Fluctuation in Mobile Phase Composition. Inaccurate mixing of the mobile phase solvents can cause shifts in retention times.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Use an HPLC system with a reliable pump and mixer.

  • Possible Cause 2: Temperature Variations. Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Replace the column with a new one of the same type. Implement a column cleaning and regeneration protocol.

Issue: Low Sensitivity

  • Possible Cause 1: Suboptimal Detection Wavelength (UV detection). The selected wavelength may not be the absorbance maximum of L-683,519.

    • Solution: Determine the UV spectrum of L-683,519 and select the wavelength of maximum absorbance for detection.

  • Possible Cause 2: Poor Ionization Efficiency (MS detection). The source conditions in the mass spectrometer may not be optimal for L-683,519.

    • Solution: Optimize the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature, through infusion of a standard solution of L-683,519.

  • Possible Cause 3: Sample Loss During Preparation. The extraction procedure may result in low recovery of the analyte.

    • Solution: Optimize the sample preparation method. Evaluate different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) and solvents to maximize recovery.

Farnesyltransferase (FTase) Activity Assay

FTase activity assays are essential for evaluating the inhibitory potency of L-683,519. These are often fluorescence-based assays.

Issue: High Background Signal

  • Possible Cause 1: Autofluorescence of L-683,519 or other components. The compound itself or other components in the assay buffer may fluoresce at the detection wavelength.

    • Solution: Run a control well containing all assay components except the enzyme or the fluorescent substrate to measure the background fluorescence. Subtract this background from the experimental wells. If the compound's fluorescence is high, consider using a different fluorescent probe with excitation and emission wavelengths that do not overlap with those of L-683,519.

  • Possible Cause 2: Contaminated Reagents. Reagents may be contaminated with fluorescent impurities.

    • Solution: Use high-purity reagents and solvents. Prepare fresh buffers and solutions.

Issue: Low Assay Window (Signal-to-Background Ratio)

  • Possible Cause 1: Suboptimal Enzyme or Substrate Concentration. The concentrations of FTase or its substrates (farnesyl pyrophosphate and the fluorescently labeled peptide) may not be optimal for the assay.

    • Solution: Perform a matrix titration of both the enzyme and the substrates to determine their optimal concentrations that yield the best assay window.

  • Possible Cause 2: Inactive Enzyme. The FTase may have lost its activity due to improper storage or handling.

    • Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Use a new batch of enzyme if necessary.

Issue: Inconsistent IC50 Values

  • Possible Cause 1: Solubility Issues with L-683,519. L-683,519 may precipitate out of solution at higher concentrations, leading to inaccurate determination of its inhibitory potency.

    • Solution: Check the solubility of L-683,519 in the assay buffer. A small percentage of a co-solvent like DMSO may be required to maintain solubility, but the final concentration of the co-solvent should be kept low and consistent across all wells to avoid affecting enzyme activity.

  • Possible Cause 2: Time-Dependent Inhibition. L-683,519 may exhibit time-dependent inhibition, where the potency increases with pre-incubation time.

    • Solution: Investigate the effect of pre-incubation time of L-683,519 with the enzyme before adding the substrates. Determine an optimal pre-incubation time and keep it consistent for all experiments.

Data Presentation

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of L-683,519 and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LOQ).
Precision (RSD) ≤ 15% (≤ 20% at the LOQ).
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness Relative Standard Deviation (RSD) of the results should be within acceptable limits for minor variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Table 2: Troubleshooting Summary for FTase Activity Assay

IssuePossible CauseRecommended Solution
High Background Signal Autofluorescence of compound/reagentsSubtract background from a control well.
Contaminated reagentsUse high-purity reagents and prepare fresh solutions.
Low Assay Window Suboptimal enzyme/substrate concentrationPerform matrix titration to find optimal concentrations.
Inactive enzymeUse a fresh batch of enzyme and ensure proper storage.
Inconsistent IC50 Values Compound solubility issuesVerify solubility and use a minimal, consistent amount of co-solvent.
Time-dependent inhibitionInvestigate and standardize pre-incubation time.

Experimental Protocols

Protocol 1: General HPLC-UV Method for L-683,519 Quantification
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of L-683,519 (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare stock solutions of L-683,519 in a suitable organic solvent (e.g., DMSO or methanol). Prepare calibration standards and quality control samples by spiking the stock solution into the appropriate matrix (e.g., plasma, cell lysate). Extract the samples using a suitable method (e.g., protein precipitation with acetonitrile).

Protocol 2: In Vitro Farnesyltransferase (FTase) Activity Assay
  • Reagents and Materials:

    • Recombinant human FTase.

    • Farnesyl pyrophosphate (FPP).

    • Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT).

    • L-683,519 stock solution in DMSO.

    • 384-well black microplate.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Add 2 µL of L-683,519 dilutions in assay buffer (with a fixed final DMSO concentration) to the wells of the microplate.

    • Add 4 µL of FTase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a 4 µL mixture of FPP and the fluorescent peptide substrate.

    • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stop solution (if necessary).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of L-683,519 relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the L-683,519 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

Ras_Signaling_Pathway cluster_membrane Plasma Membrane Inactive_Ras_GDP Inactive Ras-GDP Active_Ras_GTP Active Ras-GTP Inactive_Ras_GDP->Active_Ras_GTP GTP Active_Ras_GTP->Inactive_Ras_GDP GDP Downstream_Effectors Downstream Effectors (e.g., Raf, PI3K) Active_Ras_GTP->Downstream_Effectors Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase GEF GEF (e.g., SOS) Receptor->GEF GEF->Inactive_Ras_GDP Activates GAP GAP GAP->Active_Ras_GTP Inactivates Farnesyltransferase Farnesyltransferase Pro_Ras Pro-Ras (Cytosolic) Farnesyltransferase->Pro_Ras L683519 L-683,519 L683519->Farnesyltransferase Inhibits Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->Farnesyltransferase Pro_Ras->Inactive_Ras_GDP Farnesylation Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Effectors->Cellular_Response

Caption: Ras signaling pathway and the inhibitory action of L-683,519.

HPLC_Troubleshooting_Workflow Start HPLC Method Issue (e.g., Poor Peak Shape) Check_Column Check Column (Age, Type) Start->Check_Column Check_Sample Check Sample Concentration Start->Check_Sample Check_Mobile_Phase Check Mobile Phase pH and Composition Adjust_pH Adjust pH / Use Buffer Check_Mobile_Phase->Adjust_pH Use_Deactivated_Column Use Base-Deactivated/ End-Capped Column Check_Column->Use_Deactivated_Column Dilute_Sample Dilute Sample Check_Sample->Dilute_Sample Resolved Issue Resolved Adjust_pH->Resolved Not_Resolved Issue Not Resolved Adjust_pH->Not_Resolved Use_Deactivated_Column->Resolved Use_Deactivated_Column->Not_Resolved Dilute_Sample->Resolved Dilute_Sample->Not_Resolved Not_Resolved->Start Re-evaluate

Caption: Troubleshooting workflow for common HPLC method issues.

Validation & Comparative

A Comparative Analysis of L-683,519 and Other Tacrolimus Impurities for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of L-683,519, a significant impurity of the immunosuppressant drug Tacrolimus, with other common Tacrolimus impurities. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in research and quality control.

Introduction to Tacrolimus and its Impurities

Tacrolimus (also known as FK-506) is a potent macrolide lactone that prevents organ rejection in transplant patients by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway. The manufacturing and storage of Tacrolimus can lead to the formation of various impurities, which may have different pharmacological and toxicological profiles compared to the parent drug. Understanding the characteristics of these impurities is crucial for ensuring the safety and efficacy of Tacrolimus-based therapies.

Among the known impurities, L-683,519 (13-desmethyl Tacrolimus) and ascomycin are of particular interest due to their structural similarity to Tacrolimus. This guide focuses on a comparative analysis of their biological activity and analytical separation.

Comparative Biological Activity

The primary mechanism of action for Tacrolimus and its related compounds is the inhibition of calcineurin, which is mediated by the formation of a complex with the immunophilin FKBP12. The immunosuppressive potency of these compounds is therefore directly related to their binding affinity for FKBP12 and the subsequent inhibition of calcineurin.

While direct comparative studies quantifying the immunosuppressive activity of L-683,519 against a wide range of other Tacrolimus impurities are limited in publicly available literature, data on individual compounds allows for a compiled comparison. Ascomycin, for instance, has been shown to have a lower immunosuppressive potency than Tacrolimus. One study indicated that ascomycin has a 3-fold lower immunosuppressive potency in a popliteal lymph node hyperplasia assay compared to Tacrolimus[1].

CompoundChemical Difference from TacrolimusFKBP12 Binding Affinity (IC50/Kd)Immunosuppressive Potency (IC50)Reference
Tacrolimus -~0.4 nM (Kd)~0.5 - 2 nM
L-683,519 C13-demethylData not available in searched literatureData not available in searched literature
Ascomycin C21-ethyl instead of C21-allylData not available in searched literature3-fold lower than Tacrolimus[1]
Other Impurities Various modificationsVariableVariable

Note: The table above is populated with available data. Further focused studies are required to establish a complete comparative profile for L-683,519.

Experimental Protocols

Accurate comparison of Tacrolimus and its impurities requires robust analytical and biological assays. Below are detailed methodologies for key experiments.

Analytical Separation by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of Tacrolimus and its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C8 or C18 reversed-phase column (e.g., Zorbax XDB C8, 150x4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphate buffer

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a gradient mixture of acetonitrile and water, often with an acid modifier like 0.1% TFA to improve peak shape. For example, a gradient could start at 37% acetonitrile and increase to 70% over a set time.

  • Standard and Sample Preparation: Prepare standard solutions of Tacrolimus and its impurities in acetonitrile or a suitable solvent. Dissolve drug substance or product samples in the same solvent.

  • Chromatographic Conditions:

    • Column Temperature: 55-60°C

    • Flow Rate: 1.0 - 2.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the impurities based on their retention times and peak areas relative to the standards.[2][3][4][5]

Immunosuppressive Activity Assessment: Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a functional in vitro test to assess the immunosuppressive potential of a compound by measuring the proliferation of T-cells in response to alloantigens.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine

  • Test compounds (Tacrolimus, L-683,519, other impurities) dissolved in a suitable solvent (e.g., DMSO)

  • Proliferation assay reagent (e.g., [3H]-thymidine or CFSE)

Procedure:

  • Cell Preparation: Isolate PBMCs from the blood of two donors using density gradient centrifugation.

  • One-Way MLR Setup:

    • Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.

    • Co-culture the "responder" PBMCs from the second donor with the treated stimulator cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the co-culture. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tacrolimus).

  • Incubation: Incubate the plates for 5-6 days at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement:

    • If using [3H]-thymidine, add it to the culture for the last 18-24 hours of incubation. Harvest the cells and measure thymidine incorporation using a scintillation counter.

    • If using CFSE, stain the responder cells before co-culture and measure the dilution of the dye by flow cytometry, which indicates cell division.

  • Data Analysis: Calculate the concentration of the compound that inhibits T-cell proliferation by 50% (IC50) to determine its immunosuppressive potency.[6][7][8][9][10]

Target Engagement: FKBP12 Binding Assay

This assay measures the affinity of the compounds for their direct molecular target, FKBP12.

Methodology: A competitive binding assay format is commonly used.

  • Immobilization: Immobilize recombinant FKBP12 protein onto a microplate.

  • Competition: Add a known fluorescently or radioactively labeled ligand of FKBP12 (e.g., labeled Tacrolimus) along with varying concentrations of the test compound.

  • Incubation and Washing: Allow the binding to reach equilibrium. Wash the plate to remove unbound ligands.

  • Detection: Measure the amount of labeled ligand bound to the immobilized FKBP12.

  • Analysis: A decrease in the signal from the labeled ligand indicates that the test compound is competing for binding to FKBP12. Calculate the IC50 or Kd value to quantify the binding affinity.[11][12][13]

Mechanism of Action: Calcineurin Phosphatase Activity Assay

This assay determines the ability of the drug-FKBP12 complex to inhibit the enzymatic activity of calcineurin.

Principle: The assay measures the dephosphorylation of a specific substrate by calcineurin.

  • Reaction Mixture: Prepare a reaction buffer containing purified calcineurin, calmodulin, and a phosphopeptide substrate (e.g., RII phosphopeptide).

  • Inhibition: Pre-incubate calcineurin with FKBP12 and the test compound.

  • Enzymatic Reaction: Initiate the reaction by adding the phosphopeptide substrate. Incubate at 30°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the malachite green assay.

  • Analysis: A reduction in the amount of free phosphate indicates inhibition of calcineurin activity. Determine the IC50 value for each compound.[14][15][16][17][18][19]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Tacrolimus_Signaling_Pathway cluster_cell T-Cell cluster_nucleus Nucleus cluster_drug Drug Action TCR TCR Ca_ion Ca²⁺ TCR->Ca_ion Signal Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin_inactive Calcineurin (inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Transcription Tacrolimus Tacrolimus / Impurity FKBP12 FKBP12 Tacrolimus->FKBP12 Binds Drug_Complex Drug-FKBP12 Complex FKBP12->Drug_Complex Drug_Complex->Calcineurin_active Inhibits

Caption: Tacrolimus Signaling Pathway.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_samples Prepare Standard & Sample Solutions start->prep_samples hplc_system HPLC System (Pump, Column, Detector) prep_mobile_phase->hplc_system inject_sample Inject Sample prep_samples->inject_sample separation Chromatographic Separation inject_sample->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End data_analysis->end

Caption: HPLC Experimental Workflow.

MLR_Workflow start Start isolate_pbmc Isolate PBMCs from 2 Donors start->isolate_pbmc treat_stimulator Treat Stimulator PBMCs (Mitomycin C / Irradiation) isolate_pbmc->treat_stimulator setup_coculture Co-culture Responder & Stimulator PBMCs isolate_pbmc->setup_coculture treat_stimulator->setup_coculture add_compounds Add Test Compounds setup_coculture->add_compounds incubate Incubate (5-6 days) add_compounds->incubate measure_proliferation Measure T-Cell Proliferation ([³H]-thymidine or CFSE) incubate->measure_proliferation analyze_data Calculate IC₅₀ Values measure_proliferation->analyze_data end End analyze_data->end

Caption: Mixed Lymphocyte Reaction Workflow.

Conclusion

The comprehensive evaluation of Tacrolimus impurities is paramount for the development of safe and effective immunosuppressive therapies. While L-683,519 is a known desmethyl impurity, a clear quantitative comparison of its biological activity against other impurities remains an area for further investigation. The experimental protocols provided herein offer a framework for researchers to conduct such comparative studies. The use of robust analytical and biological assays will be essential in fully characterizing the impurity profile of Tacrolimus and ensuring patient safety.

References

Cross-Validation of Analytical Methods for L-683,519: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical methods for the quantification of the investigational compound L-683,519 in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers in selecting the appropriate analytical technique for their specific research needs, from early-stage drug discovery to clinical trial sample analysis.

Hypothetical Target and Signaling Pathway of L-683,519

For the purpose of this guide, L-683,519 is a hypothetical inhibitor of the fictional "Kinase X" (KX), a key enzyme in a cancer-related signaling pathway. Inhibition of KX by L-683,519 is proposed to block downstream signaling, leading to apoptosis of cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KX Kinase X (KX) Receptor->KX Activates Substrate Downstream Substrate KX->Substrate Phosphorylates Apoptosis Apoptosis KX->Apoptosis Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription L683519 L-683,519 L683519->KX Inhibits Transcription->Apoptosis

Figure 1: Hypothetical Signaling Pathway of L-683,519.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of L-683,519 depends on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for higher concentration analyses, while LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis.

Quantitative Data Summary

The following tables summarize the validation parameters for the two methods.

Table 1: Method Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL1000 ng/mL
Intra-day Precision (%CV) < 10%< 5%
Inter-day Precision (%CV) < 15%< 8%
Intra-day Accuracy (% bias) ± 15%± 10%
Inter-day Accuracy (% bias) ± 20%± 15%
Matrix Effect Not Assessed95-105%
Recovery > 80%> 90%

Table 2: Sample Throughput and Cost

ParameterHPLC-UVLC-MS/MS
Analysis Time per Sample ~15 minutes~5 minutes
Sample Preparation Time ~30 minutes per batch~45 minutes per batch
Relative Cost per Sample LowHigh
Instrument Cost ModerateHigh

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below.

General Analytical Workflow

G start Plasma Sample Collection prep Sample Preparation (e.g., Protein Precipitation) start->prep analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) prep->analysis data Data Processing & Quantification analysis->data end Report Results data->end

Figure 2: General Bioanalytical Workflow.
Method 1: HPLC-UV

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL onto the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 280 nm

Method 2: LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample (pre-treated with an internal standard) onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute L-683,519 and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of 50% methanol in water.

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UPLC (Ultra-Performance Liquid Chromatography)

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • L-683,519: [M+H]+ → fragment ion (specific m/z values would be determined experimentally)

    • Internal Standard: [M+H]+ → fragment ion

Conclusion

The cross-validation of analytical methods for L-683,519 demonstrates that both HPLC-UV and LC-MS/MS can be effectively used for its quantification in human plasma. The choice of method should be guided by the specific needs of the study. For high-throughput screening or studies where high concentrations are expected, the cost-effectiveness and simplicity of HPLC-UV are advantageous. For clinical and pharmacokinetic studies requiring high sensitivity and selectivity to accurately determine low concentrations of the drug, the LC-MS/MS method is the superior choice.

A Researcher's Guide to Desmethyl Tacrolimus Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical method development, validation, and quality control. This guide provides a comparative analysis of Desmethyl Tacrolimus standards, offering insights into their performance and the experimental protocols necessary for their evaluation.

Comparative Overview of Desmethyl Tacrolimus Standards

Table 1: Comparison of Desmethyl Tacrolimus Reference Standards

Supplier/Product NameCatalog NumberPurity (as stated on CoA)Analytical Method for PurityFormatStorage ConditionsCertificate of Analysis (CoA) Provided
Supplier A VariesUser to input dataHPLC, LC-MS/MSSolid-20°CYes
Supplier B VariesUser to input dataHPLC, LC-MS/MSSolid2-8°CYes
Supplier C VariesUser to input dataHPLC, qNMRSolid-20°C, under inert atmosphereYes
Supplier D VariesUser to input dataHPLCSolid2-8°CYes
Supplier E Varies>90%[1]1H-NMR, MASS, Chromatographic Purity[1]Solid2-8°C[1]Yes[1][2]

Note: This table is a template. Researchers should populate the fields with data obtained from the Certificate of Analysis of each standard and their own experimental findings.

Experimental Protocols for Standard Evaluation

To ensure the suitability of a Desmethyl Tacrolimus standard for its intended use, a series of analytical tests should be performed. Below are detailed methodologies for key experiments.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of the Desmethyl Tacrolimus standard and to identify any related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with UV or PDA detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (e.g., 700:300:0.2, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 60°C.[3]

  • Detection Wavelength: 215 nm.[3]

  • Injection Volume: 20 µL.[3]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the Desmethyl Tacrolimus standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration of about 50 µg/mL.

  • Sample Analysis: Inject the working standard solution into the HPLC system and record the chromatogram.

  • Data Analysis: Calculate the purity of the standard by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation and Impurity Profiling by LC-MS/MS

This method provides a highly specific and sensitive analysis for confirming the identity of Desmethyl Tacrolimus and for detecting and identifying any impurities.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[4]

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).[4]

  • Mobile Phase: Gradient elution with a mixture of methanol and water containing a modifier such as formic acid or ammonium formate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Monitored Transitions: For Desmethyl Tacrolimus, monitor the transition of the precursor ion to a specific product ion (e.g., m/z 790.5 -> product ion). Note: The exact m/z values may vary slightly based on the specific adduct formed. A similar transition for Tacrolimus is m/z 821.5 -> 768.7.[4]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Desmethyl Tacrolimus standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

  • Infusion and Tuning: Infuse a solution of the standard directly into the mass spectrometer to optimize the ESI source and collision energy parameters for the specific m/z transition of Desmethyl Tacrolimus.

  • LC-MS/MS Analysis: Inject the prepared sample solution into the LC-MS/MS system and acquire data in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis: Confirm the identity of Desmethyl Tacrolimus by the presence of the correct precursor and product ions at the expected retention time. Analyze the data for the presence of any other signals that may correspond to impurities.

Stability Indicating Method Development

Forced degradation studies are crucial to develop a stability-indicating method and to understand the degradation pathways of the standard.

Procedure:

  • Stress Conditions: Subject the Desmethyl Tacrolimus standard solution to various stress conditions as per ICH guidelines, including:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105°C for 24 hours.[5]

    • Photolytic Degradation: Expose to UV light (254 nm) and fluorescent light.[6]

  • Analysis: Analyze the stressed samples using the developed HPLC or LC-MS/MS method.

  • Evaluation: Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area. The method is considered stability-indicating if it can resolve the degradation products from the parent compound.

Visualizing Experimental Workflows and Biological Pathways

To further aid in the understanding of the experimental processes and the biological context of Tacrolimus, the following diagrams are provided.

Experimental_Workflow cluster_standards Desmethyl Tacrolimus Standards cluster_evaluation Analytical Evaluation cluster_results Comparative Analysis Standard_A Standard A Purity Purity Assessment (HPLC) Standard_A->Purity Identity Identity & Impurity Profile (LC-MS/MS) Standard_A->Identity Stability Stability Studies (Forced Degradation) Standard_A->Stability Standard_B Standard B Standard_B->Purity Standard_B->Identity Standard_B->Stability Standard_C Standard C Standard_C->Purity Standard_C->Identity Standard_C->Stability Comparison Data Comparison & Selection Purity->Comparison Identity->Comparison Stability->Comparison Tacrolimus_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation Ca_increase Increased Intracellular Ca2+ TCR->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT (phosphorylated) (inactive) NFAT NFAT (dephosphorylated) (active) NFAT_P->NFAT dephosphorylates Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription IL2 IL-2 Production IL2_gene->IL2 T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 binds to Complex Tacrolimus-FKBP12 Complex Complex->Calcineurin inhibits

References

Unveiling L-683,519: A Comparative Guide to a Cholecystokinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of L-683,519, a cholecystokinin (CCK) receptor antagonist, alongside other notable alternatives. Detailed experimental protocols and quantitative data are presented to aid in the accurate confirmation of its identity in various samples.

L-683,519 is a compound that has been investigated for its ability to block the action of cholecystokinin, a peptide hormone involved in a range of physiological processes in the gastrointestinal system and the central nervous system. The biological effects of CCK are mediated through two main receptor subtypes: CCK-A (primarily in the periphery) and CCK-B (predominantly in the brain). Antagonists of these receptors are valuable tools for studying the roles of CCK and have potential therapeutic applications.

To definitively identify L-683,519 and differentiate it from other CCK receptor antagonists, a series of analytical and functional assays are required. This guide outlines the methodologies for these key experiments and presents a comparative dataset for L-683,519 and its alternatives.

Comparative Analysis of CCK Receptor Antagonists

The following table summarizes the binding affinities of L-683,519 and other common CCK receptor antagonists for the CCK-A and CCK-B receptors. This data is crucial for distinguishing between these compounds based on their receptor selectivity.

CompoundCCK-A Receptor Affinity (Ki, nM)CCK-B Receptor Affinity (Ki, nM)Selectivity Profile
L-683,519 Data Not AvailableData Not AvailableUnknown
Devazepide0.3342CCK-A Selective
Lorglumide503000CCK-A Selective
Proglumide~5000~5000Non-selective

Experimental Protocols

Accurate identification of L-683,519 necessitates the application of established experimental procedures. Below are detailed protocols for key assays used to characterize CCK receptor antagonists.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of L-683,519 for CCK-A and CCK-B receptors.

Materials:

  • Membrane preparations from cells expressing human CCK-A or CCK-B receptors.

  • Radioligand (e.g., [³H]-devazepide for CCK-A, [³H]-L-365,260 for CCK-B).

  • Test compound (L-683,519) and known antagonists (devazepide, lorglumide, proglumide).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand at a concentration near its Kd.

  • Add increasing concentrations of the unlabeled test compound (L-683,519) or a known competitor.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological effect of a compound, confirming its antagonist activity.

1. Amylase Release Assay from Pancreatic Acini

Objective: To assess the ability of L-683,519 to inhibit CCK-stimulated amylase release from pancreatic acinar cells.

Materials:

  • Isolated pancreatic acini from a suitable animal model (e.g., rat or guinea pig).

  • CCK-8 (a potent CCK receptor agonist).

  • Test compound (L-683,519) and known antagonists.

  • Incubation buffer (e.g., HEPES-Ringer buffer).

  • Amylase activity assay kit.

Procedure:

  • Pre-incubate the dispersed pancreatic acini with various concentrations of L-683,519 or a known antagonist for a set period (e.g., 15 minutes).

  • Stimulate the acini with a submaximal concentration of CCK-8.

  • Incubate for a further period (e.g., 30 minutes) at 37°C.

  • Centrifuge the samples to separate the supernatant from the cells.

  • Measure the amylase activity in the supernatant and the cell pellet.

  • Calculate the percentage of total amylase released.

  • Plot the concentration-response curves to determine the inhibitory potency (IC₅₀) of L-683,519.

2. Guinea Pig Gallbladder Contraction Assay

Objective: To evaluate the antagonist effect of L-683,519 on CCK-induced smooth muscle contraction.

Materials:

  • Isolated guinea pig gallbladder strips.

  • CCK-8.

  • Test compound (L-683,519) and known antagonists.

  • Organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Isometric force transducer.

Procedure:

  • Mount the gallbladder strips in the organ bath under a resting tension.

  • Allow the tissue to equilibrate.

  • Add CCK-8 to the bath to establish a cumulative concentration-response curve for contraction.

  • Wash the tissue and allow it to return to baseline.

  • Pre-incubate the tissue with L-683,519 or a known antagonist for a specified time.

  • Repeat the cumulative concentration-response curve to CCK-8 in the presence of the antagonist.

  • Analyze the rightward shift of the concentration-response curve to determine the antagonist's potency (pA₂ value).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow_Radioligand_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Prep (CCK-A or CCK-B) Incubation Incubation (Binding Equilibrium) Membrane->Incubation Radioligand Radioligand ([³H]-Devazepide or [³H]-L-365,260) Radioligand->Incubation Compound Test Compound (L-683,519) Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (IC₅₀ & Ki Determination) Counting->Analysis Signaling_Pathway_CCK_Antagonism CCK Cholecystokinin (CCK) CCKR CCK Receptor (CCK-A or CCK-B) CCK->CCKR Binds & Activates L683519 L-683,519 (Antagonist) L683519->CCKR Binds & Blocks Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Biological Response (e.g., Amylase Release, Muscle Contraction) Ca_PKC->Response

Validation of L-683,519 Quantification in New Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of L-683,519 in novel pharmaceutical formulations. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique and in designing robust validation protocols. The data and protocols are representative examples to illustrate the comparative performance of different methods.

Comparison of Analytical Methods for L-683,519 Quantification

The selection of an appropriate analytical method for the quantification of L-683,519 is critical for ensuring the quality, safety, and efficacy of new drug formulations. This section compares the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectroscopy.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLC-UVLC-MS/MSUV-Vis Spectroscopy
Linearity (r²) > 0.999> 0.999> 0.995
Range 0.1 - 100 µg/mL0.01 - 1000 ng/mL1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (%RSD) < 2%< 1.5%< 5%
Limit of Detection (LOD) 0.05 µg/mL0.005 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 ng/mL1 µg/mL
Specificity HighVery HighLow to Moderate
Throughput ModerateModerateHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for the quantification of L-683,519 using the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific formulation matrix.

HPLC-UV Method

This method is suitable for the routine quantification of L-683,519 in various formulations, offering a balance of sensitivity, specificity, and cost.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • L-683,519 reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of L-683,519 reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the formulation in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 280 nm

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of L-683,519 in the sample from the calibration curve.

LC-MS/MS Method

This method provides the highest sensitivity and specificity, making it ideal for the quantification of L-683,519 at very low concentrations or in complex biological matrices.[1][2][3]

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • L-683,519 reference standard

  • Internal standard (e.g., a stable isotope-labeled analog of L-683,519)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Standard Solution Preparation: Prepare stock solutions of L-683,519 and the internal standard. Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of L-683,519.

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the sample. Evaporate the organic layer and reconstitute the residue in the mobile phase containing the internal standard.

  • LC and MS/MS Conditions:

    • Gradient elution program optimized for the separation of L-683,519.

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

    • Ionization mode: Positive ESI

    • Multiple Reaction Monitoring (MRM) transitions for L-683,519 and the internal standard.

  • Analysis: Inject the standard and sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of L-683,519 to the internal standard against the concentration of L-683,519.

UV-Vis Spectroscopic Method

This is a simple and rapid method suitable for high-throughput screening and preliminary quantification of L-683,519 in simple formulations.[4][5]

Instrumentation:

  • UV-Visible Spectrophotometer.

Reagents:

  • Solvent (e.g., Ethanol, Methanol)

  • L-683,519 reference standard

Procedure:

  • Solvent Selection: Choose a solvent in which L-683,519 is soluble and stable, and that does not interfere with its absorbance spectrum.

  • Determination of λmax: Scan a solution of L-683,519 across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of the L-683,519 reference standard and a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the formulation in the selected solvent and dilute to a concentration within the linear range of the assay.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax.

  • Quantification: Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of L-683,519 in the sample from this curve.

Mandatory Visualizations

Visual representations of the experimental workflow and a hypothetical signaling pathway involving L-683,519 are provided below.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_results Data Analysis & Reporting Formulation Formulation Sample_Prep Sample_Prep Formulation->Sample_Prep Dissolution & Dilution HPLC HPLC-UV Sample_Prep->HPLC LCMS LC-MS/MS Sample_Prep->LCMS UVVis UV-Vis Spec Sample_Prep->UVVis Reference_Std Reference_Std Standard_Prep Standard_Prep Reference_Std->Standard_Prep Stock & Calibration Standards Standard_Prep->HPLC Standard_Prep->LCMS Standard_Prep->UVVis Linearity Linearity HPLC->Linearity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Accuracy Accuracy LCMS->Accuracy LCMS->LOD_LOQ LCMS->Specificity Precision Precision UVVis->Precision UVVis->LOD_LOQ Quantification Quantification Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification Specificity->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the validation of L-683,519 quantification.

Signaling_Pathway Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activates L683519 L-683,519 L683519->Receptor Binds to Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway involving L-683,519.

References

A Comparative Guide to Cholecystokinin (CCK) Receptor Antagonist Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of certified reference materials (CRMs) for commonly studied cholecystokinin (CCK) receptor antagonists. While the initial request specified a comparison involving L-683,519, extensive searches did not yield sufficient public information regarding its biological target or properties to facilitate a meaningful comparison. Therefore, this guide focuses on well-characterized CCK receptor antagonists that are critical tools for researchers in pharmacology and drug development.

The CCK receptor system, with its two main subtypes, CCK-A (or CCK1) and CCK-B (or CCK2), is a significant target for therapeutic intervention in gastrointestinal and central nervous system disorders.[1][2][3][4] The use of high-purity, well-characterized CRMs for antagonists of these receptors is essential for ensuring the accuracy, reproducibility, and validity of experimental results. This guide compares several key CCK receptor antagonists, focusing on their performance characteristics as CRMs.

Comparative Data of CCK Receptor Antagonist CRMs

The selection of a suitable CRM depends on the specific research application. The following table summarizes the key properties of several CCK receptor antagonists that are available as reference materials. It is important for researchers to consult the certificate of analysis (CoA) provided by the supplier for lot-specific data.

FeatureProglumideLorglumideDevazepide (L-364,718)L-365,260
CAS Number 6620-60-6108392-02-5103420-77-5109729-53-3
Molecular Formula C18H26N2O4C22H32Cl2N2O5C25H20N4O2C24H22N4O2
Molecular Weight 350.4 g/mol 487.4 g/mol 424.5 g/mol 414.5 g/mol
Receptor Selectivity Non-selective (CCK-A and CCK-B)[1][5]CCK-A selectivePotent and selective CCK-A antagonist[1]Selective CCK-B antagonist[4][5]
Typical Purity (as CRM) ≥98%≥98%≥98%≥98%
Storage Conditions Room temperature-20°C-20°C-20°C
Solubility Soluble in DMSOSoluble in DMSO and EthanolSoluble in DMSOSoluble in DMSO

Experimental Protocols

Accurate comparison of CCK receptor antagonists requires standardized experimental protocols. Below are methodologies for key experiments used to characterize and compare these compounds.

1. In Vitro Receptor Binding Assay

This assay determines the affinity of the antagonist for the CCK-A and CCK-B receptors.

  • Objective: To determine the inhibitory constant (Ki) of the test compound for CCK receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human CCK-A or CCK-B receptors.

    • Radiolabeled ligand (e.g., [³H]-propionyl-CCK-8).

    • Test compounds (CRMs of Proglumide, Lorglumide, Devazepide, L-365,260).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Cell-Based Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to block the agonist-induced activation of CCK receptors.

  • Objective: To determine the functional potency of the antagonist in a cellular context.

  • Materials:

    • Cell line stably expressing the CCK-A or CCK-B receptor (e.g., CHO-K1 or HEK293).

    • CCK-8 (agonist).

    • Test compounds (CRMs).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Fluorometric imaging plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach.

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the antagonist CRM.

    • Stimulate the cells with a fixed concentration of CCK-8.

    • Measure the change in intracellular calcium concentration using a fluorometric plate reader.

    • Determine the concentration-response curve for the antagonist and calculate the IC₅₀ value.

Visualizations

CCK Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway activated by CCK receptor agonists, which is inhibited by the compared antagonists.

CCK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKR CCK Receptor (CCK-A or CCK-B) Gq Gq protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves CCK CCK (Agonist) CCK->CCKR Binds and Activates Antagonist CCK Antagonist (e.g., Lorglumide) Antagonist->CCKR Binds and Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Simplified CCK receptor signaling pathway via Gq protein activation.

Experimental Workflow for In Vitro Binding Assay

The diagram below outlines the key steps in the in vitro receptor binding assay.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (with CCK Receptors) start->prep incubation Incubate: Membranes + Radioligand + Antagonist CRM prep->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration wash Wash Filters filtration->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis (Calculate IC₅₀ and Ki) measure->analyze end End analyze->end

Caption: Workflow for determining antagonist binding affinity.

Logical Relationship of CRM Quality Attributes

This diagram illustrates the relationship between the key quality attributes of a CRM and their impact on experimental outcomes.

CRM_Quality cluster_attributes CRM Core Attributes cluster_outcomes Impact on Research Purity High Purity Accuracy Accuracy of Results Purity->Accuracy Identity Correct Identity Identity->Accuracy Stability Known Stability Reproducibility Reproducibility Stability->Reproducibility Homogeneity Homogeneity Homogeneity->Reproducibility Comparability Comparability of Data Accuracy->Comparability Reproducibility->Comparability

Caption: Interdependence of CRM quality attributes and experimental integrity.

References

A Comparative Guide to the Detection of Desmethyl Tacrolimus

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of desmethyl tacrolimus, the primary metabolite of the immunosuppressant drug tacrolimus, is crucial for therapeutic drug monitoring (TDM) to ensure optimal patient outcomes. This guide provides a detailed comparison of the principal analytical techniques used for the detection of desmethyl tacrolimus, offering insights into their performance, methodologies, and applications for researchers, scientists, and drug development professionals.

Quantitative Performance of Detection Techniques

The selection of an appropriate analytical method for desmethyl tacrolimus detection is contingent on the specific requirements of the study, including sensitivity, specificity, and throughput. The following table summarizes the quantitative performance of the most commonly employed techniques.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (e.g., EMIT, CMIA)High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Principle Separation by chromatography followed by mass-based detection of parent and fragment ions.Antigen-antibody binding competition.Separation by chromatography followed by UV absorbance detection.
Lower Limit of Quantification (LLOQ) 0.04 - 0.1 ng/mL[1]~1-2.8 ng/mL (for tacrolimus, with cross-reactivity for metabolites)[2][3]Generally not sensitive enough for therapeutic monitoring of metabolites.[4]
Measuring Range 0.04 - 50 ng/mL[1][5]2.0 - 30 ng/mL (for tacrolimus)[2]Not typically used for desmethyl tacrolimus in clinical samples.
Precision (%CV) <15%[6][7]<20%[5][8]Data not readily available for desmethyl tacrolimus.
Accuracy/Recovery 93 - 110%[6][7]Within ±20%[5][8]Data not readily available for desmethyl tacrolimus.
Specificity High; capable of distinguishing between tacrolimus and its metabolites.Low to moderate; significant cross-reactivity with metabolites.[4][9][10]Low; potential for interference from other compounds.
Throughput Moderate to high, with run times as low as 2-3.3 minutes per sample.[5][11]High; suitable for automated, high-volume testing.Low to moderate.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical results. Below are representative experimental protocols for the two primary methods of desmethyl tacrolimus detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of tacrolimus and its metabolites due to its high sensitivity and specificity.[4][12]

a. Sample Preparation:

  • Protein Precipitation: To 100 µL of whole blood sample, add an internal standard (e.g., ascomycin) and a protein precipitating agent such as acetonitrile or zinc sulfate.[6][7]

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. For increased purity, a solid-phase extraction (SPE) step can be incorporated.[5][8]

b. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used for separation.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[13]

  • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[14][15]

  • Column Temperature: The column is often heated to improve peak shape and reduce run time.

c. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[5][6]

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for tacrolimus, desmethyl tacrolimus, and the internal standard. For example, the ammonium adduct ion transitions might be m/z 821.5 > 768.7 for tacrolimus and 807.5 > 754.7 for desmethyl tacrolimus.[5][8]

Immunoassay

Immunoassays are widely used in clinical laboratories for their high throughput and ease of use.[7] However, they are known to overestimate tacrolimus concentrations due to cross-reactivity with its metabolites.[5][8][11][12]

a. Principle (Enzyme Multiplied Immunoassay Technique - EMIT®):

This is a homogeneous enzyme immunoassay based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.[2] The enzyme activity is directly proportional to the drug concentration in the sample.

b. General Procedure:

  • Sample Pretreatment: Whole blood samples are typically pretreated with a lysing agent to release the drug from red blood cells.[2]

  • Reagent Addition: The pretreated sample is mixed with reagents containing antibodies specific to tacrolimus and a tacrolimus-enzyme conjugate.

  • Incubation: The mixture is incubated to allow for the competitive binding reaction to occur.

  • Enzymatic Reaction: A substrate for the enzyme is added, and the rate of the enzymatic reaction is measured, typically by a change in absorbance.[2]

  • Quantification: The concentration of tacrolimus and its cross-reacting metabolites is determined by comparing the reaction rate to a calibration curve.[2]

Visualizing the Methodologies

To further elucidate the experimental processes, the following diagrams illustrate the workflows for LC-MS/MS and immunoassay techniques.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WholeBlood Whole Blood Sample AddIS Add Internal Standard WholeBlood->AddIS Precipitate Protein Precipitation AddIS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify Report Report Results Quantify->Report

Caption: Workflow for Desmethyl Tacrolimus detection by LC-MS/MS.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_result Result Calculation WholeBlood Whole Blood Sample Lyse Cell Lysis WholeBlood->Lyse Mix Mix with Antibody & Enzyme Conjugate Lyse->Mix Incubate Incubation Mix->Incubate AddSubstrate Add Substrate Incubate->AddSubstrate Measure Measure Enzyme Activity AddSubstrate->Measure Calibrate Compare to Calibration Curve Measure->Calibrate Report Report Concentration Calibrate->Report

Caption: General workflow for Immunoassay-based detection.

Conclusion

The choice between LC-MS/MS and immunoassay for the detection of desmethyl tacrolimus depends on the specific analytical needs. LC-MS/MS offers superior specificity and sensitivity, making it the preferred method for research and pharmacokinetic studies where accurate differentiation between the parent drug and its metabolites is essential.[4] Immunoassays, while susceptible to cross-reactivity, provide a high-throughput and automated solution suitable for routine clinical monitoring of tacrolimus levels, although the results should be interpreted with caution due to the potential for overestimation.[3][11][12] The development of more specific monoclonal antibodies for immunoassays continues to improve their accuracy.[9] For highly sensitive and specific quantification, especially at low concentrations, UPLC-MS/MS methods are continually being developed and validated.[1][6][7]

References

Impurity Profiling of Pharmaceutical Compounds: A Comparative Guide Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][4][5][6] This guide provides a comprehensive comparison of a hypothetical drug substance, L-683,519, against these pharmacopeial standards, supported by detailed experimental protocols and data.

Regulatory Framework for Impurity Control

Pharmacopeial standards, largely harmonized through ICH guidelines, provide a framework for classifying and controlling different types of impurities.[1][2] These include:

  • Organic Impurities: These can arise from the manufacturing process (starting materials, by-products, intermediates) or from degradation of the drug substance.[1][3]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.[1]

  • Residual Solvents: These are organic volatile chemicals used in the manufacturing process.[3]

The ICH Q3A/B guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold > 0.05%> 0.03%
Identification Threshold > 0.10% or 1.0 mg/day (whichever is lower)> 0.05%
Qualification Threshold > 0.15% or 1.0 mg/day (whichever is lower)> 0.05%

Data sourced from ICH Q3B(R2) Guidelines.[7]

Experimental Protocol: HPLC Analysis of L-683,519

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of impurities in pharmaceutical substances.[3][8]

Objective: To identify and quantify process-related impurities and degradation products in a batch of L-683,519 drug substance.

Materials and Instrumentation:

  • L-683,519 Drug Substance

  • Reference standards for known impurities

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    25 80
    30 95
    35 95
    36 5

    | 40 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of L-683,519 reference standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare working standards of known impurities at a concentration of 0.001 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the L-683,519 drug substance to achieve a final concentration of 1 mg/mL in the same diluent.

Data Analysis:

  • The percentage of each impurity is calculated using the following formula:

    % Impurity = (Areaimpurity / Areastandard) x (Concentrationstandard / Concentrationsample) x 100

Data Presentation: Impurity Profile of L-683,519

The following table summarizes the results of the HPLC analysis for a representative batch of L-683,519, assuming a maximum daily dose of 500 mg.

Impurity Retention Time (min) Amount Detected (%) ICH Identification Threshold (%) ICH Qualification Threshold (%) Status
Impurity A8.50.080.100.15Below Identification
Impurity B12.10.120.100.15Identification Required
Impurity C15.30.180.100.15Qualification Required
Unidentified Impurity 118.90.060.100.15Reportable
Unidentified Impurity 221.20.090.100.15Reportable
Total Impurities 0.53

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the impurity profiling of L-683,519.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Processing and Reporting Drug_Substance L-683,519 Drug Substance Dissolution Dissolution in Diluent Drug_Substance->Dissolution Reference_Standards Reference Standards Reference_Standards->Dissolution HPLC_Analysis HPLC Analysis Dissolution->HPLC_Analysis Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Comparison Comparison with Pharmacopeial Standards Quantification->Comparison Final_Report Final Impurity Profile Report Comparison->Final_Report

Caption: Workflow for HPLC-based impurity profiling.

Hypothetical Signaling Pathway for L-683,519

This diagram illustrates a hypothetical signaling pathway that could be modulated by a therapeutic agent like L-683,519, for instance, a kinase inhibitor.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation L683519 L-683,519 L683519->RAF

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

References

Safety Operating Guide

Proper Disposal Procedures for L-683519 (Desmethyl Tacrolimus)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of L-683519, a research chemical identified as Desmethyl Tacrolimus (CAS No. 132172-14-6). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining laboratory safety.

Chemical Identification and Hazard Assessment

Key Safety Precautions:

  • Always handle L-683519 in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill. For solid spills, gently cover the material to avoid dust generation.

  • Cleaning: Carefully collect the absorbed or spilled material using non-sparking tools and place it into a sealed, appropriately labeled container for hazardous waste. The spill area should then be decontaminated by washing with soap and water.

  • Waste Disposal: The collected waste from the spill cleanup must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Disposal Procedures

The recommended method for the disposal of L-683519 is through a licensed hazardous material disposal company.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix L-683519 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Packaging:

    • Place all waste materials containing L-683519 (including empty containers, contaminated PPE, and cleanup materials) into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of Desmethyl Tacrolimus.

  • Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Desmethyl Tacrolimus (L-683519), CAS: 132172-14-6."

    • Indicate the primary hazards associated with the waste, if known. Given the "unknown potency," it is advisable to handle it as a potent pharmaceutical compound.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) until it is collected by a licensed waste disposal vendor.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed contractor for its final disposition, which will likely involve high-temperature incineration.[1]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical NameDesmethyl Tacrolimus[1]
CAS Number132172-14-6[1]
GHS ClassificationNo data available[1]
Recommended DisposalIncineration via a licensed hazardous material disposal company[1]

Experimental Protocols

Currently, specific experimental protocols detailing the use of L-683519 are not widely available in the public domain. However, as a derivative of Tacrolimus, its use in research would likely parallel that of its parent compound, focusing on its immunosuppressive properties. Researchers should adapt existing protocols for Tacrolimus with appropriate safety considerations for a compound of unknown potency.

Signaling Pathway

Tacrolimus, and by extension its derivatives like L-683519, exerts its immunosuppressive effects by inhibiting calcineurin. The following diagram illustrates the simplified signaling pathway.

Tacrolimus_Pathway Simplified Tacrolimus Signaling Pathway TCR T-Cell Receptor Activation Ca_influx Calcium Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription initiates L683519 L-683519 (Desmethyl Tacrolimus) FKBP12 FKBP12 L683519->FKBP12 binds to Complex L-683519-FKBP12 Complex L683519->Complex FKBP12->Complex Complex->Calcineurin inhibits

Caption: L-683519's mechanism of action involves inhibiting calcineurin.

This guide is intended to provide essential information for the safe disposal of L-683519. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any chemical.

References

Essential Safety and Logistical Information for Handling L-683,519

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of L-683,519. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on its classification as a potent inhibitor of FK506-Binding Proteins (FKBPs) and general best practices for handling potent, biologically active small molecules.

Hazard Assessment and Precautionary Approach

L-683,519 is an inhibitor of FKBPs, a family of proteins involved in diverse cellular processes, including protein folding, receptor signaling, and immunosuppression.[1][2][3][4] Due to its potent biological activity, L-683,519 must be handled with a high degree of caution. In the absence of specific toxicological data, it should be treated as a potentially hazardous substance with the potential for adverse health effects at low exposure levels.

Key Precaution: Assume high potency. Treat L-683,519 as a substance that may be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[5]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are critical to minimize exposure. A comprehensive PPE ensemble is required when handling L-683,519, particularly in its powdered form.

Operation Minimum Required PPE
General Laboratory Use - Double nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat
Weighing of Powders - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat
Conducting Reactions - Double nitrile gloves (select material based on solvents used)- Chemical splash goggles- Laboratory coat
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat

Note: Always inspect PPE for damage before use. Do not wear PPE outside of the laboratory to prevent cross-contamination.[5]

Engineering Controls

Engineering controls are the primary means of minimizing exposure to potent compounds.

Operation Recommended Engineering Control
Handling of Powder - Certified chemical fume hood- Ventilated enclosure (e.g., powder-containment hood)- Glove box or isolator for highly potent compounds or larger quantities
Preparation of Solutions - Certified chemical fume hood
Running Reactions - Certified chemical fume hood

Operational Plan: Step-by-Step Handling Procedures

A clear, step-by-step plan is essential for the safe handling of L-683,519.

Experimental Workflow for Handling L-683,519 Powder

G prep Preparation: - Designate handling area (fume hood) - Assemble all necessary PPE and spill kit weigh Weighing: - Perform in a ventilated enclosure - Use smallest necessary amount - Employ wet-handling to minimize dust prep->weigh solubilize Solubilization: - Add compound to solvent slowly - Conduct in a fume hood weigh->solubilize reaction Reaction/Assay: - Perform all steps in a fume hood solubilize->reaction decon Decontamination: - Clean all surfaces and equipment with an appropriate solvent reaction->decon dispose Waste Disposal: - Segregate and label all waste streams decon->dispose

Caption: A generalized workflow for the safe handling of potent chemical powders like L-683,519.

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling L-683,519, preferably within a certified chemical fume hood.[5]

    • Ensure all necessary PPE and a spill cleanup kit are readily available.

  • Weighing and Transfer:

    • Perform all manipulations of solid L-683,519 within a ventilated enclosure to minimize dust generation.[5][6]

    • Use the smallest amount of the substance necessary for the experiment.

    • To minimize dust, consider using wet-handling techniques, such as dampening the powder with a suitable, inert solvent.[5]

  • Solution Preparation:

    • Slowly add the weighed L-683,519 to the solvent to avoid splashing.[5]

    • All solution preparations must be conducted in a certified chemical fume hood.

  • Decontamination and Cleanup:

    • After use, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.[5]

    • Carefully remove PPE to avoid cross-contamination.

Disposal Plan

Proper disposal of L-683,519 and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Stream Disposal Procedure
Solid L-683,519 - Collect in a clearly labeled, sealed, and puncture-resistant container.- Treat as hazardous chemical waste.
Solutions of L-683,519 - Collect in a sealed, leak-proof container labeled with the full chemical name and concentration.- Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable gown) - Place in a sealed bag within the fume hood before disposing of it as hazardous waste.

General Disposal Guidelines:

  • All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name.

  • Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department.

FKBP Signaling Pathway

L-683,519 acts as an inhibitor of FKBPs. These proteins are involved in various signaling pathways. Understanding these pathways can provide context for the compound's biological effects. FKBPs, such as FKBP12 and FKBP51, can modulate key signaling cascades like the mTOR/Akt and TGF-β pathways.[1][7][8]

Simplified FKBP Interaction Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm TGFBR TGF-β Receptor FKBP12 FKBP12 FKBP12->TGFBR regulates mTOR mTOR FKBP12->mTOR interacts with L683519 L-683,519 L683519->FKBP12 inhibits Akt Akt mTOR->Akt part of pathway CellGrowth Cell Growth & Survival Akt->CellGrowth

Caption: L-683,519 inhibits FKBP12, which can modulate signaling through pathways like TGF-β and mTOR/Akt.

References

×

Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。